3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Description
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Properties
IUPAC Name |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQZMFJJYHNANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476458 | |
| Record name | 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230615-48-2 | |
| Record name | 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Abstract: This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. This molecule, a key intermediate in the synthesis of pharmaceutical compounds like Varenicline, possesses a rigid, bridged polycyclic core that presents unique challenges for structural characterization.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, from initial molecular formula determination to the fine points of 3D conformation, ensuring a self-validating and authoritative approach to structural verification.
Introduction: The Structural Challenge
This compound (Figure 1) is a synthetic organic compound with the molecular formula C₁₈H₁₉N. Its core is a tricyclic amine, which can be systematically named 10-benzyl-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene.[1] The bridged and fused ring system creates a conformationally restricted structure. The elucidation of such a molecule is not merely a procedural task; it is a deductive process requiring a multi-pronged analytical strategy to confirm not only the atom connectivity but also the compound's stereochemistry.
This guide will simulate a logical workflow for the structural elucidation of a newly synthesized batch of this compound, assuming no prior spectral data is available. We will employ a suite of techniques including Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.
Foundational Analysis: Confirming the Molecular Identity
The first step in any structure elucidation is to confirm the molecular weight and elemental composition. This establishes the fundamental building blocks we must account for in the subsequent, more detailed analyses.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for determining the accurate mass of a molecule.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and calculate the exact mass. Compare this to the theoretical mass for C₁₈H₁₉N.
Expected Results & Interpretation: The theoretical exact mass for the protonated molecule [C₁₈H₂₀N]⁺ is 250.1596. The HRMS spectrum is expected to show a prominent ion at m/z 250.1598, confirming the elemental composition. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is satisfied (MW = 249.36 g/mol ).[2]
Tandem MS (MS/MS) for Fragmentation Analysis: Further fragmentation of the parent ion provides clues about the molecule's substructures. The benzylic C-N bond is a likely point of cleavage.
-
Key Fragmentation Pathway: The most prominent fragmentation pathway for N-benzyl amines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[3][4][5] Another significant fragment would arise from the loss of the benzyl group, leaving the protonated tricyclic core at m/z 159.
Table 1: Predicted HRMS and MS/MS Fragmentation Data
| Ion | Calculated Exact Mass | Observed m/z (Predicted) | Interpretation |
| [M+H]⁺ | 250.1596 | 250.1598 | Protonated Parent Molecule |
| [C₁₁H₁₃N+H]⁺ | 160.1121 | 160.1123 | Loss of Benzene (C₇H₇) |
| [C₇H₇]⁺ | 91.0542 | 91.0545 | Tropylium ion from benzyl group |
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule in solution.[6] For a complex, non-symmetric molecule like this, a full suite of 1D and 2D experiments is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiments to be Acquired:
-
¹H NMR
-
¹³C{¹H} NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: The Initial Roadmap
The 1D spectra provide the first look at the chemical environments of the hydrogen and carbon atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃): The spectrum is expected to be complex, particularly in the aliphatic region due to the rigid, asymmetric structure causing all methylene protons to be diastereotopic and thus chemically non-equivalent.
-
Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the 9 aromatic protons. The monosubstituted benzyl group will show 5 protons, and the benzofused ring will show 4 protons.
-
Benzylic Methylene (δ ~3.6 ppm): A sharp singlet integrating to 2H, corresponding to the -N-CH₂ -Ph protons.
-
Aliphatic Region (δ 1.5-3.5 ppm): A series of complex multiplets corresponding to the 8 protons of the tricyclic core. The bridgehead protons (H-1 and H-5) are expected to be distinct.
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃): The ¹³C spectrum should show all 18 carbon signals. The DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.
-
Aromatic Carbons (δ 120-145 ppm): Signals for the 10 aromatic CH carbons and 2 quaternary aromatic carbons.
-
Benzylic Carbon (δ ~60 ppm): One CH₂ signal for the benzylic methylene.
-
Aliphatic Carbons (δ 25-70 ppm): Signals for the remaining 3 CH₂ groups and 2 CH (bridgehead) carbons of the tricyclic core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Note: These are estimated values based on analogous structures. Actual values may vary. Numbering is based on IUPAC nomenclature for the benzo[d]azepine core.)
| Position | Predicted ¹³C δ (ppm) | Carbon Type (DEPT-135) | Predicted ¹H δ (ppm) | Multiplicity, J (Hz) | Integration |
| 1 | 45.0 | CH | 3.20 | m | 1H |
| 2 | 30.0 | CH₂ | 1.85, 2.10 | m, m | 1H, 1H |
| 4 | 55.0 | CH₂ | 2.80, 3.05 | m, m | 1H, 1H |
| 5 | 48.0 | CH | 3.40 | m | 1H |
| 5a | 142.0 | C | - | - | - |
| 6 | 126.0 | CH | 7.15 | d, J=7.5 | 1H |
| 7 | 128.0 | CH | 7.25 | t, J=7.5 | 1H |
| 8 | 127.5 | CH | 7.20 | t, J=7.5 | 1H |
| 9 | 129.0 | CH | 7.10 | d, J=7.5 | 1H |
| 9a | 140.0 | C | - | - | - |
| 10 (CH₂) | 58.0 | CH₂ | 2.65, 2.90 | m, m | 1H, 1H |
| N-C H₂-Ph | 60.5 | CH₂ | 3.65 | s | 2H |
| Benzyl-C1' | 138.0 | C | - | - | - |
| Benzyl-C2'/6' | 129.5 | CH | 7.35 | d, J=7.5 | 2H |
| Benzyl-C3'/5' | 128.5 | CH | 7.30 | t, J=7.5 | 2H |
| Benzyl-C4' | 127.0 | CH | 7.22 | t, J=7.5 | 1H |
2D NMR: Assembling the Puzzle Pieces
2D NMR experiments reveal the connectivity between atoms, allowing us to piece together the molecular fragments identified in the 1D spectra.
¹H-¹H COSY: Mapping Proton Neighbors The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[6][7]
-
Expected Correlations:
-
Strong correlations will be observed within the aliphatic spin systems of the tricyclic core, allowing us to trace the proton connectivity from H-1 through H-2, and from H-4 through H-5 and the bridging H-10 protons.
-
Correlations between the adjacent protons on the benzofused aromatic ring (H-6 to H-9).
-
Correlations between the protons on the benzyl group's aromatic ring.
-
¹H-¹³C HSQC: Linking Protons to Carbons The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[7] This is the most reliable way to assign the carbon signals based on the already assigned proton signals.
-
Expected Correlations: Each proton signal in Table 2 will show a cross-peak to its corresponding carbon signal. This definitively links the ¹H and ¹³C chemical shifts.
¹H-¹³C HMBC: Long-Range Connectivity The HMBC experiment is arguably the most critical for this structure, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[7] This allows us to connect the different spin systems and identify the positions of quaternary carbons.
-
Key Expected Correlations for Structural Confirmation:
-
The benzylic protons (-N-CH₂ -Ph) at δ ~3.65 ppm should show correlations to the benzyl quaternary carbon (C1'), the benzyl ortho carbons (C2'/6'), and importantly, to the carbons of the tricyclic core attached to the nitrogen (C-2 and C-4). This confirms the point of attachment of the benzyl group.
-
The bridgehead proton H-1 should show correlations to carbons C-2, C-5, C-9a, and the bridging C-10.
-
The bridgehead proton H-5 should show correlations to carbons C-4, C-5a, C-1, and the bridging C-10.
-
The aromatic proton H-6 should show a ³J correlation to the quaternary carbon C-5a and a ²J correlation to C-7.
-
Absolute Confirmation: Single-Crystal X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous picture of the molecule's three-dimensional structure in the solid state.[5] This technique is unparalleled for confirming absolute stereochemistry and revealing detailed conformational information, such as bond lengths, bond angles, and torsional angles.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Suitable single crystals can often be grown by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/hexane.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The structure is then refined against the experimental data.
-
Data Reporting: The final structural data should be deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF) format.[8][9][10]
Table 3: Hypothetical Crystallographic Data Summary
| Parameter | Value |
| Empirical formula | C₁₈H₁₉N |
| Formula weight | 249.35 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 12.1 Å, c = 11.8 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1445.0 ų |
| Z (molecules/unit cell) | 4 |
| Calculated density | 1.145 Mg/m³ |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
Interpretation of Crystallographic Data: The X-ray structure would provide the ultimate proof of the bridged 1,5-methanobenzo[d]azepine core. It would reveal the precise bond lengths and angles, confirming the strained nature of the bicyclic system. Furthermore, it would show the conformation of the seven-membered diazepine ring and the relative orientation of the N-benzyl substituent. This solid-state data serves as the definitive benchmark against which the solution-phase NMR data can be compared.
Conclusion: A Self-Validating Structural Proof
References
- 1. veeprho.com [veeprho.com]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. iucr.org [iucr.org]
An In-Depth Technical Guide to the Mechanism of Action of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Introduction: Unveiling a Key Pharmacophore
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is a rigid, polycyclic amine that has garnered significant interest within the neuroscience and medicinal chemistry communities. Its primary recognition stems from its crucial role as a key intermediate in the synthesis of Varenicline, a widely recognized smoking cessation therapeutic.[1][2] The unique bridged benzazepine core of this molecule provides a conformationally constrained scaffold, a feature often sought in drug design to enhance selectivity and affinity for specific biological targets. This guide will provide a comprehensive technical overview of the inferred mechanism of action of this compound, drawing upon the well-established pharmacology of its close analogue, Varenicline, and the structural insights into the benzazepine class of compounds. While direct pharmacological data for this specific N-benzyl derivative is not extensively available in public literature, its structural relationship allows for a highly probable elucidation of its biological activity.
Core Hypothesis: A Ligand of the Nicotinic Acetylcholine Receptor
The central hypothesis for the mechanism of action of this compound is its function as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). This is strongly supported by the pharmacology of Varenicline, which is a partial agonist at the α4β2 subtype of nAChRs.[3][4] The 1,5-methanobenzo[d]azepine core is the key pharmacophore responsible for this interaction. The rigid structure of this bridged system is believed to enhance its binding affinity to nAChRs when compared to more flexible, non-bridged analogues.[5]
The Pivotal Role of the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the brain and is a primary target for the addictive properties of nicotine.[6] Nicotine acts as an agonist at these receptors, leading to the release of dopamine in the brain's reward pathways, which reinforces smoking behavior. Varenicline's efficacy in smoking cessation is attributed to its partial agonism at the α4β2 nAChR.[3] This dual action allows it to:
-
Agonist activity: Provide a moderate and sustained level of dopamine release, which alleviates withdrawal symptoms and cravings.
-
Antagonist activity: Competitively block nicotine from binding to the α4β2 receptors, thereby reducing the rewarding and reinforcing effects of smoking.
Given that this compound shares the same core scaffold, it is highly probable that it also binds to the α4β2 nAChR. The nature of its activity—whether it is a full agonist, partial agonist, or antagonist—would be determined by the influence of the N-benzyl substitution.
Molecular Interactions and Signaling Pathways
The interaction of ligands with the α4β2 nAChR occurs at the interface between the α4 and β2 subunits in the extracellular domain. Key amino acid residues in the binding pocket form hydrogen bonds, cation-π interactions, and van der Waals forces with the ligand.
The proposed signaling pathway following the binding of this compound to the α4β2 nAChR, based on its Varenicline analogy, is depicted below:
Figure 1: Inferred signaling pathway of this compound.
Quantitative Profile: An Extrapolation from Varenicline
While specific binding affinities and efficacy values for this compound are not available, the data for Varenicline provides a valuable reference point for the potential activity of the core scaffold.
| Ligand | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Varenicline | α4β2 nAChR | ~0.15 nM[3] | Partial Agonist |
| Nicotine | α4β2 nAChR | ~1.6 nM[3] | Full Agonist |
| Cytisine | α4β2 nAChR | ~0.23 nM[3] | Partial Agonist |
Table 1: Comparative in vitro binding affinities and functional activities at the α4β2 nAChR.
The N-benzyl group on the subject compound could potentially influence its pharmacological profile. The benzyl moiety can engage in additional hydrophobic or π-stacking interactions within the binding pocket, which may alter its affinity and efficacy compared to Varenicline. One report suggests that the stereochemical arrangement of the benzyl group is critical for its biological activity and leads to an enhanced binding affinity to nicotinic acetylcholine receptors compared to non-bridged analogues, though quantitative data is not provided.[5]
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are necessary.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[7]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α4β2 nAChR.
Workflow:
Figure 2: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the α4β2 nAChR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[3]
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for the α4β2 nAChR, such as [³H]-Epibatidine, and a range of concentrations of this compound.[8][9]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Imaging
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.[10]
Objective: To determine the efficacy (EC₅₀) and potency of this compound as an agonist or antagonist at the α4β2 nAChR.
Detailed Methodology:
-
Cell Culture and Dye Loading: Culture cells stably expressing the α4β2 nAChR on a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[2]
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect any agonist-induced calcium influx.
-
Antagonist Mode (if no agonist activity is observed): Pre-incubate the cells with the test compound before adding a known α4β2 nAChR agonist (e.g., nicotine). Measure the inhibition of the agonist-induced calcium response.
-
Data Analysis: Plot the change in fluorescence against the compound concentration. For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).
Conclusion: A Promising Scaffold with a Probable Mechanism
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. This compound hydrochloride | Benchchem [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary Biological Evaluation of Tetrahydro-Methanobenzodiazepine Compounds
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preliminary biological evaluation of novel tetrahydro-methanobenzodiazepine compounds, a class of molecules with significant potential for modulating the central nervous system (CNS). Drawing upon established principles of drug discovery, this document outlines a tiered, logic-driven approach to characterize these compounds, beginning with primary binding assays to establish their interaction with the target, followed by functional assays to determine their modulatory effects, and culminating in preliminary pharmacokinetic and toxicity screening to assess their drug-like properties. The methodologies detailed herein are designed to be robust and self-validating, providing researchers with the critical data necessary to make informed decisions on advancing promising candidates.
Introduction: The Rationale for Evaluating Tetrahydro-Methanobenzodiazepines
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS. Its modulation by benzodiazepines has been a cornerstone of treatment for anxiety, insomnia, seizures, and other neurological disorders for decades.[1] Classical benzodiazepines, while effective, often present a range of undesirable side effects, including sedation, amnesia, and dependence, which are linked to their non-specific activity across various GABA-A receptor subtypes.[1]
The rigid, bridged structure of tetrahydro-methanobenzodiazepines offers a unique conformational constraint that may enable the design of more selective ligands for specific GABA-A receptor subtypes. This potential for subtype selectivity is the primary driver for their investigation, with the goal of developing novel therapeutics with improved efficacy and a more favorable side-effect profile.[1] This guide will delineate a systematic and efficient pathway for the initial biological assessment of these promising compounds.
The Hierarchical Evaluation Workflow
The preliminary biological evaluation of novel compounds is a multi-stage process designed to progressively build a comprehensive profile of their activity and potential. This workflow ensures that resources are focused on the most promising candidates.
Caption: Hierarchical workflow for the preliminary biological evaluation of tetrahydro-methanobenzodiazepine compounds.
Phase 1: Establishing Target Engagement through Binding Assays
The initial step is to confirm that the synthesized tetrahydro-methanobenzodiazepine compounds physically interact with the intended target, the benzodiazepine binding site on the GABA-A receptor. Radioligand displacement assays are the gold standard for this purpose, providing a quantitative measure of binding affinity (Ki).[2]
Protocol: Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine site on specific GABA-A receptor subtypes.
Materials:
-
HEK-293 cells transiently or stably expressing specific recombinant human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[3]
-
Radioligand: [³H]flunitrazepam or another suitable high-affinity benzodiazepine site radioligand.[3]
-
Test compounds (tetrahydro-methanobenzodiazepines) at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity benzodiazepine (e.g., clonazepam).
-
Assay buffer and wash buffer.
-
Scintillation counter and vials.
Methodology:
-
Membrane Preparation: Harvest HEK-293 cells expressing the desired GABA-A receptor subtype and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove any unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Causality and Interpretation: A low Ki value indicates high binding affinity. This assay provides the first piece of evidence that the novel compounds interact with the target. Comparing Ki values across different GABA-A receptor subtypes will provide an initial indication of selectivity.[3]
Phase 2: Characterizing Functional Activity
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Do the compounds enhance or inhibit the receptor's response to GABA? Are they agonists, antagonists, or allosteric modulators?
Electrophysiology: The Gold Standard for Functional Characterization
Two-electrode voltage clamp (TEVC) recording in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes is a robust method for detailed functional characterization.[3]
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the functional effect (potentiation, inhibition, or direct activation) of test compounds on GABA-A receptor-mediated currents.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits.
-
Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.
-
Compound Application: Co-apply the test compound with GABA and measure the change in the current amplitude.
-
Data Analysis: Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.
Interpretation: An increase in the GABA-elicited current in the presence of the test compound indicates positive allosteric modulation.[4] A decrease suggests negative allosteric modulation. No change in the presence of binding suggests a neutral antagonist effect.
High-Throughput Functional Screening: FLIPR-based Assays
For screening a larger number of compounds, a higher-throughput functional assay is necessary. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a suitable option.[5]
Protocol: FLIPR Membrane Potential Assay
Objective: To rapidly screen compounds for their ability to modulate GABA-A receptor function.
Methodology:
-
Cell Preparation: Plate HEK-293 cells expressing the target GABA-A receptor subtype in 96- or 384-well plates.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.
-
Assay: Use the FLIPR instrument to add GABA (at its EC20) followed by the test compound to the wells and monitor the change in fluorescence, which corresponds to changes in membrane potential due to chloride ion flux through the GABA-A receptor.[5]
-
Data Analysis: Analyze the fluorescence data to identify compounds that potentiate or inhibit the GABA-induced signal.
Phase 3: Assessing Early 'Drug-Like' Properties
Promising compounds with high affinity and desirable functional activity must then be evaluated for their preliminary pharmacokinetic (PK) and toxicological profiles. These early assessments are crucial for identifying potential liabilities that could hinder further development.
Preliminary Pharmacokinetics
The goal of these initial PK studies is to understand how the compounds are absorbed, distributed, metabolized, and excreted (ADME).[6]
Table 1: Key Preliminary Pharmacokinetic Parameters and Assays
| Parameter | Assay | Rationale |
| Metabolic Stability | Incubation with liver microsomes (human, rat) | Assesses the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s).[7] |
| Plasma Protein Binding | Equilibrium dialysis | Determines the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.[7] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | Predicts the ability of the compound to cross the intestinal barrier and the blood-brain barrier. |
Preliminary Toxicity Screening
Early identification of potential toxicity is essential to avoid costly failures in later stages of drug development.[8]
Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To assess the general cytotoxicity of the test compounds.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (the concentration that causes 50% cell death).
Interpretation: A low CC50 value indicates significant cytotoxicity and may be a red flag for further development.
References
- 1. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors | Bentham Science [benthamscience.com]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. blog.biobide.com [blog.biobide.com]
A Technical Guide to the Identification of Novel Therapeutic Targets for 3-Benzyl-Methanobenzodiazepine
Abstract: The vast chemical space of benzodiazepine derivatives offers significant opportunities for novel therapeutic development beyond their classical activity as GABAA receptor modulators. This guide focuses on 3-benzyl-methanobenzodiazepine, a scaffold of interest, and outlines a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets. We present a logical workflow, from initial in silico predictions to rigorous biochemical and cell-based validation, designed to uncover novel mechanisms of action and identify high-confidence therapeutic targets. This document provides researchers and drug development professionals with the foundational principles, detailed experimental protocols, and analytical frameworks required to navigate the complexities of target identification.
Part 1: Introduction and Strategic Overview
Benzodiazepines are a cornerstone of pharmacotherapy for conditions like anxiety and insomnia, primarily exerting their effects through allosteric modulation of GABAA receptors.[1][2] However, the therapeutic potential of novel benzodiazepine scaffolds may extend to entirely new target classes. Recent efforts in medicinal chemistry have generated a diverse array of derivatives with unique pharmacological profiles, including potential anticancer, anti-inflammatory, and neuroprotective activities.[3][4] The compound 3-benzyl-methanobenzodiazepine represents such a frontier molecule. Its rigid polycyclic structure suggests the potential for high-affinity, selective interactions with protein targets that may differ significantly from traditional benzodiazepine binding sites.[5]
The process of elucidating the specific molecular targets of a bioactive small molecule, known as target deconvolution, is a critical and often challenging phase in drug discovery.[6][7] A successful target deconvolution campaign transforms a phenotypic "hit" into a validated, target-based drug discovery program. This guide presents an integrated strategy that combines computational, biochemical, and cellular approaches to systematically identify and validate the targets of 3-benzyl-methanobenzodiazepine.
Our strategic workflow is designed to maximize efficiency and confidence in hit identification by progressing from broad, unbiased screening to focused, hypothesis-driven validation.
References
- 1. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Subtypes: Novel Targets for Novel Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Methanobenzo[D]Azepine [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmafocusasia.com [pharmafocusasia.com]
An In-depth Technical Guide to 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine: A Key Intermediate in Varenicline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Pivotal Precursor in Medicinal Chemistry
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, a structurally complex tricyclic amine, holds a significant position in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent in itself, its role as a crucial intermediate in the manufacturing of Varenicline—a first-line treatment for smoking cessation—makes it a compound of considerable interest to organic chemists and drug development professionals. This guide provides a comprehensive overview of its chemical identity, synthesis, and pivotal function in the pathway to a globally recognized medication.
The rigid, bridged structure of the 1,5-methanobenzo[d]azepine core is a key feature that ultimately contributes to the pharmacological profile of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor. The benzyl group in the title compound serves as a protecting group for the secondary amine, facilitating specific synthetic transformations before its removal in a later step. Understanding the synthesis and handling of this intermediate is therefore fundamental to the efficient production of the final active pharmaceutical ingredient (API).
Chemical Identity and Properties
A clear and unambiguous identification of a chemical entity is paramount for regulatory and research purposes. The fundamental properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 230615-48-2[1][2][3][4] |
| Molecular Formula | C₁₈H₁₉N[3] |
| Molecular Weight | 249.36 g/mol [3] |
| Synonyms | 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-3-(phenylmethyl)-; 10-benzyl-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene; 3-n-benzyl-2,3,4,5-tetrahydro-1,5-methano-1h-3-benzazepine[2] |
| Parent Drug | Varenicline[2] |
Note: Detailed experimental physicochemical and spectroscopic data (NMR, IR, MS) for this compound are not widely available in peer-reviewed literature, as it is primarily an industrial intermediate. However, commercial suppliers often provide a detailed Certificate of Analysis or Structure Elucidation Report upon purchase.[2]
The Synthetic Pathway: From Dicarbaldehyde to Bridged Azepine
The synthesis of this compound is a multi-step process that is integral to the overall synthesis of Varenicline. A key patented method involves the reductive amination of indane-1,3-dicarbaldehyde. This process efficiently constructs the core azepine ring system with the benzyl group in place.
Experimental Protocol: Reductive Amination
The following protocol is adapted from the process described in European Patent EP 2204369 A1. This self-validating system ensures the formation of the desired product through a well-established chemical transformation.
Objective: To synthesize this compound via reductive amination of indane-1,3-dicarbaldehyde.
Materials:
-
Indane-1,3-dicarbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and work-up reagents
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve indane-1,3-dicarbaldehyde in 1,2-dichloroethane.
-
Amine Addition: To the solution, add benzylamine. The initial reaction between the aldehyde and the amine forms an iminium ion intermediate.
-
Reductive Amination: Carefully add sodium triacetoxyborohydride to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it will not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction at ambient temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride, STAB does not readily reduce aldehydes, thus minimizing side reactions and maximizing the yield of the desired amine.
-
Solvent Selection: 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes the reactants.
-
Protecting Group Strategy: The benzyl group is installed at this stage to protect the nitrogen atom. This prevents unwanted side reactions in subsequent steps of the Varenicline synthesis. The benzyl group can be readily removed later via hydrogenolysis.
Visualizing the Synthetic Transformation
Caption: Reductive amination workflow for the synthesis of the target compound.
Role in Drug Development: The Path to Varenicline
The primary significance of this compound lies in its position within the synthetic route to Varenicline. The subsequent steps involve the debenzylation of this intermediate to yield the parent amine, 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, followed by further functionalization and ring formation to complete the Varenicline structure.
The parent compound, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, was initially investigated as a potential opioid analgesic but was found to be inactive in that regard.[5] However, its activity as an agonist at nicotinic acetylcholine receptors was later discovered, which ultimately led to the development of Varenicline.[5]
The Varenicline Synthesis Workflow
References
An In-Depth Technical Guide to 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical overview of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, a key chemical intermediate in the synthesis of Varenicline, a widely used smoking cessation therapeutic. This guide delves into the compound's chemical identity, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and structural features. A detailed, step-by-step synthesis protocol is provided, grounded in established patent literature, to offer a practical guide for its preparation. Furthermore, this document outlines the analytical methodologies crucial for the characterization and quality control of this intermediate. The significance of this compound within the broader context of medicinal chemistry and drug development is also explored, offering insights for researchers and professionals in the field.
Introduction and Chemical Identity
This compound, with the CAS Number 230615-48-2 , is a tricyclic amine belonging to the benzazepine class of compounds.[1][2][3] Its rigid, bridged structure is a key feature, influencing its chemical reactivity and utility as a synthetic precursor. The primary significance of this compound lies in its role as a pivotal intermediate in the commercial production of Varenicline.[4][5] The N-benzyl group serves as a protecting group during the synthesis, which is later removed to yield the core scaffold of Varenicline.[6]
Nomenclature and Synonyms
-
Systematic IUPAC Name: this compound[5]
-
Other Synonyms: 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-3-(phenylmethyl)-; 10-benzyl-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene; 3-n-benzyl-2,3,4,5-tetrahydro-1,5-methano-1h-3-benzazepine[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data in peer-reviewed literature is limited.
| Property | Value | Source |
| CAS Number | 230615-48-2 | [1][2][3] |
| Molecular Formula | C₁₈H₁₉N | [7] |
| Molecular Weight | 249.35 g/mol | [7] |
| Appearance | Yellow oil (as described in patent literature) | [4] |
| Purity | Typically >98% (as a commercial product) | [8] |
A hydrochloride salt of this compound is also available with the CAS number 1144040-56-1, a molecular formula of C₁₈H₂₀ClN, and a molecular weight of 285.82 g/mol .[2][3]
Synthesis Protocol
The synthesis of this compound is a critical step in the overall manufacturing process of Varenicline. The following protocol is based on the reductive amination of indane-1,3-dicarbaldehyde as detailed in European Patent EP 2204369 A1.[4] This method offers a practical and scalable approach for laboratory and industrial settings.
Synthetic Pathway Overview
The synthesis involves a one-pot reaction where indane-1,3-dicarbaldehyde is reacted with benzylamine in the presence of a reducing agent to form the desired tricyclic amine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Indane-1,3-dicarbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve indane-1,3-dicarbaldehyde in 1,2-dichloroethane.
-
Addition of Benzylamine: To the solution from step 1, add benzylamine.
-
Reductive Amination: Cool the reaction mixture and add sodium triacetoxyborohydride portion-wise, maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately one hour. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Upon completion of the reaction, quench by adding water. Separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase with 1,2-dichloroethane.
-
Drying and Concentration: Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a red-brown oil.
-
Purification: The crude product can be further purified by distillation under high vacuum (e.g., 220°C at 1.8 mbar) to obtain the final product as a yellow oil.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound, particularly in the context of pharmaceutical manufacturing.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. A typical Reverse-Phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][9] Detection is commonly performed using a UV detector.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The spectra would confirm the presence of the benzyl group, the aromatic protons of the benzazepine core, and the aliphatic protons of the bridged ring system.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be at m/z 250.36.
A detailed Structure Elucidation Report (SER) is often provided by commercial suppliers, which includes comprehensive analytical data.[5]
Application in Varenicline Synthesis
The principal application of this compound is as a penultimate intermediate in the synthesis of Varenicline. The N-benzyl group is subsequently removed via catalytic hydrogenation (debenzylation) to afford the secondary amine, 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine.[4][6] This core structure is then further elaborated to introduce the pyrazine ring, completing the synthesis of Varenicline.
Caption: Role of the title compound in the synthesis of Varenicline.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Varenicline. This guide has provided a detailed overview of its chemical identity, a practical synthesis protocol, and key analytical characterization methods. A thorough understanding of this intermediate is crucial for drug development professionals involved in the manufacturing and quality control of Varenicline. Further research into the physicochemical properties and potential biological activities of this and related benzazepine derivatives could open new avenues for drug discovery.
References
- 1. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1144040-56-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. scialert.net [scialert.net]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 8. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
A Technical Guide to the Physicochemical Properties and Characterization of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, a key chemical entity in pharmaceutical development. The document moves beyond a simple statement of molecular weight to explore its calculation, experimental verification, and significance within the context of its primary application as a highly characterized reference material. As an important impurity and reference standard related to the drug Varenicline, understanding its fundamental properties is critical for regulatory compliance and quality control in drug manufacturing.[1] This guide details its structural and physicochemical properties, outlines the principles of its characterization, and provides a detailed protocol for its identity and purity confirmation via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Compound Identification and Core Physicochemical Properties
This compound is a complex tricyclic amine. Its rigid, bridged structure and benzyl substitution define its chemical behavior and role in synthetic chemistry. The foundational step in utilizing this compound in a research or quality control setting is to have a firm grasp of its core identifiers and properties.
Chemical Structure
The chemical structure is depicted below, illustrating the fused ring system and the N-benzyl group.
References
Methodological & Application
Application Note: A Validated Experimental Protocol for the Synthesis of 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methanobenzazepine Scaffold
The synthesis of sp³-rich, conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the selectivity and physicochemical properties of drug candidates. The 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine framework is of significant interest as it forms the core of Varenicline, a prominent smoking cessation drug, highlighting its validated biological relevance.[1] The primary challenge in its synthesis lies in the efficient construction of the bridged bicyclic system.
This application note details a primary synthetic route based on the oxidative cleavage of benzonorbornadiene, a strategy that has been demonstrated to produce the target compound in good overall yields of 64-73%.[2] This method provides a reliable pathway for laboratory-scale synthesis and analogue development.
Overall Synthetic Strategy: From Alkene to Bridged Amine
The selected pathway transforms a readily available starting material, benzonorbornadiene, into the target azepine through a four-stage process. The core logic is to first introduce oxygen atoms across the double bond, which then serve as latent carbonyl functionalities. These carbonyls are subsequently used to forge the final heterocyclic ring through a tandem reductive amination reaction.
Caption: Synthetic workflow from benzonorbornadiene.
Part 1: Detailed Experimental Protocol
This protocol is designed as a self-validating system. The successful isolation and characterization of each intermediate (e.g., via TLC, NMR) is critical before proceeding to the subsequent step, ensuring the integrity of the synthetic chain.
Step 1: Syn-Dihydroxylation of Benzonorbornadiene
-
Expertise & Causality: This step utilizes an osmium-catalyzed syn-dihydroxylation. Osmium tetroxide (OsO₄) is a highly effective but toxic and expensive reagent. Therefore, it is used in catalytic amounts and regenerated in situ by a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO). The reaction stereospecifically forms a cis-diol, which is essential for the subsequent oxidative cleavage.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzonorbornadiene (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 100 mL acetone, 10 mL water).
-
Add N-methylmorpholine N-oxide (NMO, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a 2.5 wt. % solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. Caution: OsO₄ is highly toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude cis-diol, which can be purified by column chromatography.
-
Step 2: Oxidative Cleavage via Malaprade Reaction
-
Expertise & Causality: The Malaprade oxidation employs sodium periodate (NaIO₄) to selectively cleave the vicinal C-C bond of the cis-diol, yielding a dialdehyde.[2] This transformation is efficient and high-yielding, directly setting up the precursor for the crucial cyclization step.
-
Protocol:
-
Dissolve the diol intermediate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).
-
Cool the solution to 0 °C.
-
Add sodium periodate (NaIO₄, 2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Extract the filtrate with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo. The resulting dialdehyde is often used immediately in the next step without extensive purification due to potential instability.
-
Step 3: Tandem Reductive Amination & Cyclization
-
Expertise & Causality: This is the key ring-forming step. The dialdehyde reacts with benzylamine, which serves as both a nitrogen source and a protecting group. The in situ formed iminium ions are then reduced by sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that is selective for imines over aldehydes, driving the reaction towards the formation of the thermodynamically stable bridged amine.
-
Protocol:
-
Dissolve the crude dialdehyde (1.0 eq) from Step 2 in methanol (MeOH).
-
Add benzylamine (1.1 eq) and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (NaBH₃CN, 2.5 eq) portion-wise. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acid. The reaction should be kept at a neutral or slightly basic pH.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent.
-
Adjust the pH to >10 with 2 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude N-benzyl protected azepine by column chromatography.
-
Step 4: Debenzylation via Catalytic Hydrogenation
-
Expertise & Causality: The final step is the removal of the N-benzyl protecting group to yield the target secondary amine. This is reliably achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.[2]
-
Protocol:
-
Dissolve the N-benzyl protected azepine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) for 12-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the final product, 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. It can be further purified by crystallization of its hydrochloride salt.[1]
-
| Step | Key Reagents | Typical Time | Expected Yield |
| 1. Dihydroxylation | Benzonorbornadiene, OsO₄ (cat.), NMO | 12-18 h | ~90-95% |
| 2. Oxidative Cleavage | cis-Diol, NaIO₄ | 2-4 h | ~90-98% |
| 3. Reductive Amination | Dialdehyde, Benzylamine, NaBH₃CN | 24 h | ~75-85% |
| 4. Debenzylation | N-Benzyl Azepine, H₂, Pd/C | 12-24 h | ~95-99% |
Part 2: Alternative Industrial Synthetic Route
For large-scale production, an alternative route starting from 2-indanone has been patented. This method avoids expensive and toxic reagents like osmium tetroxide.[1]
-
Causality: The strategy involves building the azepine ring through a Mannich reaction, which forms a key C-C bond, followed by reduction and cyclization. This approach is advantageous due to the low cost of starting materials and its suitability for industrial scale-up.[1]
Caption: Industrial synthesis workflow from 2-indanone.
The key steps in this patented method include:
-
A Mannich reaction between 2-indanone, paraformaldehyde, and a primary amine (e.g., benzylamine).
-
Reduction of the resulting keto-amine intermediate's carbonyl group to a methylene group.
-
A final debenzylation step to yield the target molecule.[1]
Conclusion
The protocol detailed herein, centered on the oxidative cleavage of benzonorbornadiene, represents a robust and reproducible method for the laboratory synthesis of 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. By understanding the chemical principles behind each step, from stereospecific dihydroxylation to selective imine reduction, researchers can confidently execute this synthesis. The inclusion of an alternative industrial route provides a broader perspective on the synthesis of this important heterocyclic scaffold, equipping drug development professionals with versatile strategies for accessing this valuable molecular core.
References
Application Notes & Protocols: Investigating 3-Benzyl-Methanobenzodiazepine Analogues in Neuroscience Research
Introduction: A Novel Scaffold for CNS Drug Discovery
The benzodiazepine scaffold has been a cornerstone of neuropharmacology for decades, leading to the development of numerous therapeutics for anxiety, epilepsy, and insomnia. However, the quest for novel central nervous system (CNS) agents with improved specificity and fewer side effects is perpetual. The rigid, polycyclic structure of 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, a close structural analogue of the requested 3-benzyl-methanobenzodiazepine, represents an intriguing starting point for such discovery. Its constrained conformation offers the potential for selective interaction with specific receptor subtypes, a critical attribute for modern CNS drug development.
This guide provides a comprehensive overview of the potential applications of this compound class in neuroscience research. We will explore its hypothesized mechanism of action, detail robust protocols for its characterization, and offer insights into the interpretation of experimental data. The focus is on providing a practical framework for researchers to investigate the neuropharmacological profile of this and related novel chemical entities.
Hypothesized Mechanism of Action: Beyond Classical Benzodiazepines
While classical benzodiazepines like diazepam and lorazepam are positive allosteric modulators of the GABA-A receptor, novel scaffolds may exhibit different or more nuanced mechanisms. Research into related compounds suggests several potential avenues of action that warrant investigation for this compound.[1]
-
GABAergic System Modulation: The most probable mechanism is the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[1] This could occur through direct interaction with the GABA-A receptor at the benzodiazepine binding site or a novel allosteric site.
-
Monoamine Reuptake Inhibition: Some structurally related compounds have been shown to modulate serotonin and norepinephrine levels, suggesting a potential role as a monoamine reuptake inhibitor, which is a hallmark of many antidepressant medications.[1]
-
Neuroprotective Pathways: In vitro studies on similar molecules have indicated a capacity to protect neurons from oxidative stress and apoptosis, pointing towards engagement with intracellular signaling cascades involved in cell survival.[1]
The following diagram illustrates the potential signaling pathways that could be modulated by a novel CNS compound, providing a roadmap for experimental investigation.
References
Application Note: A Framework for Characterizing 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine in Receptor Binding Assays
Introduction
The compound 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine belongs to the benzomorphan class of molecules.[1][2] Benzomorphan derivatives are structurally related to morphine and are known to possess a wide range of pharmacological activities, primarily targeting receptors within the central nervous system (CNS).[2][3] Prominent targets for this structural class include opioid receptors (mu, delta, and kappa), NMDA receptors, and sigma receptors.[1][2][3][4] The addition of an N-benzyl substituent can significantly alter the affinity and selectivity of the parent molecule for these targets.[3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to characterize the binding properties of this novel benzomorphan derivative. As specific binding data for this compound is not extensively documented in public literature, this guide provides a robust framework for establishing its receptor interaction profile. We will detail the principles of radioligand binding assays, provide step-by-step protocols for competition assays against likely receptor targets, and outline the necessary data analysis to determine key binding parameters such as the inhibition constant (Kᵢ).
Part I: Theoretical Foundations of Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity, specificity, and robustness.[5][6] The fundamental principle involves monitoring the interaction between a radioactively labeled ligand (the radioligand) and a receptor, typically within a biological preparation like a cell membrane homogenate.[7]
Competition Binding Assays: The most common application for characterizing a new, unlabeled compound (the "cold" ligand) is the competition binding assay.[5][6][8] In this format, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[5] This IC₅₀ value is then used to calculate the inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.[9][10]
Key Parameters:
-
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. This value is experiment-dependent.[9][10]
-
Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of a ligand for a receptor, calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9][11] Unlike the IC₅₀, the Kᵢ is a constant for a given ligand and receptor pair under specific conditions and allows for comparison of potencies between different compounds.[9][10][12]
The Cheng-Prusoff Equation: This crucial equation allows for the conversion of the experimentally derived IC₅₀ to the more universal Kᵢ value:[9][11]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
It is essential to determine the Kₑ of the radioligand under your specific assay conditions via a saturation binding experiment before conducting competition assays.[8][13]
Part II: Experimental Protocols
Given the benzomorphan core of this compound, the following protocols are designed for three high-probability target families: Opioid, NMDA, and Sigma receptors.
Protocol 1: General Membrane Preparation
This is a universal first step for preparing the source of receptors from either cultured cells expressing the target or from animal brain tissue.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EGTA.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect brain tissue (e.g., rat cortex for NMDA receptors, whole brain for opioid or sigma receptors) and place in ice-cold Homogenization Buffer.[4][14]
-
Add Protease Inhibitor Cocktail to the buffer immediately before use.
-
Scientist's Note: Protease inhibitors are critical to prevent the degradation of target receptors by endogenous enzymes released during cell lysis, ensuring the integrity of the binding sites.
-
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
-
Scientist's Note: This washing step is crucial for removing endogenous ligands that may be present in the initial tissue preparation and could interfere with the binding assay.
-
-
Resuspend the final pellet in Assay Buffer (specific to the assay below) to a final protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
Protocol 2: Competition Binding Assay Workflow
The following diagram and table outline the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Table 1: Recommended Assay Conditions for Putative Targets
| Parameter | Mu-Opioid Receptor Assay | NMDA Receptor Assay | Sigma-1 Receptor Assay |
| Receptor Source | Membranes from CHO cells expressing human mu-opioid receptor or rat brain. | Rat cortical membranes.[4] | Guinea pig liver membranes.[15] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-Acetate, pH 7.4 | 50 mM Tris-HCl, pH 8.0 |
| Radioligand | [³H]-DAMGO[16] | [³H]-MK-801[4] or [³H]-CGP 39653 | [³H]-(+)-Pentazocine[15][17] |
| Radioligand Conc. | ~0.5 - 1.0 nM (near Kₑ) | ~1.0 - 2.0 nM (near Kₑ) | ~5.0 - 10.0 nM (near Kₑ)[15] |
| Non-Specific Binding | 10 µM Naloxone | 10 µM Dizocilpine (MK-801) | 10 µM Haloperidol[17] |
| Incubation Time | 60 minutes | 120 minutes | 120 minutes[18] |
| Incubation Temp. | 25°C (Room Temperature) | 25°C (Room Temperature) | 37°C[19] |
| Termination Method | Rapid filtration over GF/B filters pre-soaked in 0.5% PEI. | Rapid filtration over GF/B filters pre-soaked in 0.3% PEI. | Rapid filtration over GF/B filters pre-soaked in 0.5% PEI. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-Acetate, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 8.0 |
-
Scientist's Note: Pre-soaking the glass fiber filters in polyethyleneimine (PEI) reduces non-specific binding of the positively charged radioligands to the negatively charged glass fibers, thereby improving the signal-to-noise ratio.
Protocol 3: Step-by-Step Competition Assay Procedure
-
Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each concentration of the test compound:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation + Vehicle (buffer or DMSO).
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membrane Preparation + High concentration of a standard unlabeled displacer (see Table 1).
-
Competition: Assay Buffer + Radioligand + Membrane Preparation + Test Compound (at each concentration).
-
-
Incubation: Incubate the plate under the conditions specified in Table 1 to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration using a cell harvester. Quickly aspirate the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C).
-
Washing: Immediately wash the filters 3-4 times with the specified ice-cold wash buffer to remove unbound radioligand.
-
Detection: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Counting: Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Part III: Data Analysis and Interpretation
Caption: Step-by-step data analysis pipeline for binding assays.
-
Calculate Specific Binding: For each experiment, first determine the amount of specific binding.
-
Specific Binding (CPM) = Average Total Binding (CPM) - Average Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.
-
% Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
-
Generate Competition Curve: Plot the % Inhibition on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve to the data. The software will calculate the Log(IC₅₀), from which the IC₅₀ value can be derived.
-
Calculate Kᵢ: Using the Cheng-Prusoff equation and the previously determined Kₑ of the radioligand, calculate the Kᵢ value.[9][11] This final value represents the affinity of your test compound for the target receptor.
Part IV: Advanced Considerations & Alternative Technologies
While traditional filtration-based radioligand binding assays are robust, newer technologies offer a homogeneous format that does not require a separation step, making them highly amenable to high-throughput screening.
Scintillation Proximity Assay (SPA): SPA technology utilizes microbeads that contain a scintillant.[20][21] Receptors are immobilized on the surface of these beads. When a radioligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, generating a light signal.[20][22] Unbound radioligand in the solution is too far away to generate a signal.[20] This "bind-and-glow" format eliminates the need for filtration and washing, simplifying the workflow.[8][23] Competition assays are performed by adding the test compound, which competes with the radioligand, leading to a decrease in the light signal.[8][22]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. youtube.com [youtube.com]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 19. med.upenn.edu [med.upenn.edu]
- 20. revvity.com [revvity.com]
- 21. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
development of analytical methods for tetrahydro-methanobenzodiazepine quantification
An Application Note on the Development of Analytical Methods for the Quantification of Tetrahydro-methanobenzodiazepine
Abstract
This application note provides a comprehensive guide for the development and validation of analytical methods for the quantitative analysis of tetrahydro-methanobenzodiazepine in biological matrices. The determination of such compounds is crucial in clinical, forensic, and pharmaceutical research.[1] We present detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), emphasizing the rationale behind critical procedural steps. Furthermore, a complete framework for method validation is outlined, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]
Introduction: The Analytical Imperative
Tetrahydro-methanobenzodiazepines represent a class of psychoactive compounds whose accurate quantification is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1] These molecules are often present at trace levels (ng/mL) within complex biological matrices such as blood, plasma, or urine, which poses significant analytical challenges.[1][4] The primary goals of any quantitative method are to achieve high sensitivity, specificity, accuracy, and reproducibility. This guide focuses on the two most powerful and widely accepted techniques for this purpose: LC-MS/MS and GC-MS.[5]
Foundational Strategy: Sample Preparation
The quality of analytical data is fundamentally dependent on the sample preparation process. The objective is to isolate the target analyte from interfering matrix components (e.g., proteins, salts, lipids) and to concentrate it to a level suitable for instrument detection.[1][4]
Causality in Extraction Choice
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. The choice of an organic solvent is critical and is based on the polarity of the target analyte. For benzodiazepines, solvents like 1-chlorobutane or mixtures of hexane and ethyl acetate are effective.[6][7] LLE is cost-effective but can be labor-intensive and may lack the specificity of other methods.
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and cleaner extracts compared to LLE. It utilizes a solid sorbent packed into a cartridge to retain the analyte, while matrix interferences are washed away. For benzodiazepines, mixed-mode SPE cartridges (combining reversed-phase and ion-exchange properties) are particularly effective at removing a wide range of interferences.[8][9] This results in reduced ion suppression in LC-MS/MS and cleaner baselines.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, initially developed for pesticide analysis, involves a salting-out extraction with acetonitrile followed by dispersive SPE for cleanup.[10] It is a high-throughput method that has shown excellent recoveries for benzodiazepines in biological fluids.[10]
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for extracting benzodiazepines from a biological sample, highlighting the key decision points and processes.
Caption: General workflow for sample preparation.
Primary Protocol: LC-MS/MS Quantification
LC-MS/MS is the preferred method for quantifying benzodiazepines due to its high sensitivity, specificity, and applicability without the need for derivatization.[5] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides exceptional analytical power.
Protocol: SPE and LC-MS/MS Analysis
1. Sample Pre-treatment:
- Pipette 0.5 mL of the biological sample (e.g., plasma) into a glass tube.
- Add 50 µL of an internal standard working solution (e.g., Diazepam-d5 at 5 µg/mL). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.
- Add 1.75 mL of a suitable buffer (e.g., 4.5% ammonia solution or an acidic buffer, depending on the SPE chemistry) and vortex for 10 seconds.[6]
2. Solid-Phase Extraction (SPE):
- Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water/buffer through it. This step activates the sorbent for optimal analyte retention.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove hydrophilic interferences.
- Elute the analyte using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile, often with a modifier like formic acid or ammonia).
3. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[6] This ensures compatibility with the LC system and good peak shape for early eluting compounds.
4. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, <2 µm particle size) | Provides excellent retention and separation for moderately polar compounds like benzodiazepines. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | Start at 10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. | A gradient elution is necessary to separate the analyte from matrix components and elute it with a sharp, symmetrical peak.[11] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Injection Volume | 5 - 10 µL | A small volume minimizes potential column overload and matrix effects. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Benzodiazepines contain nitrogen atoms that are readily protonated, making positive mode ESI highly sensitive.[1] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides superior specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. |
Alternative Protocol: GC-MS Quantification
GC-MS is a powerful alternative, particularly in forensic toxicology.[8] However, many benzodiazepines are polar and not sufficiently volatile for direct GC analysis, necessitating a derivatization step to improve their chromatographic properties.[12]
Protocol: Derivatization and GC-MS Analysis
1. Extraction:
- Perform sample extraction as described in the LC-MS/MS protocol (LLE or SPE).
2. Derivatization:
- After evaporating the extract to complete dryness, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8][13]
- Cap the vial and heat at 60-70°C for 20-30 minutes to form stable tert-butyldimethylsilyl (TBDMS) derivatives. This process replaces active hydrogens with non-polar silyl groups, increasing volatility and thermal stability.[13]
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | A robust, general-purpose column providing good separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 - 280°C | Must be hot enough to ensure rapid volatilization without causing thermal degradation of the derivatives. |
| Oven Program | Start at ~150°C, ramp at 10-20°C/min to ~300°C, and hold. | The temperature program separates analytes based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium, constant flow mode (~1.2 mL/min) | An inert carrier gas to transport the analytes through the column. |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching and identification. |
| MS Analysis | Selected Ion Monitoring (SIM) | For quantification, SIM mode is used to monitor specific, characteristic ions of the derivatized analyte, enhancing sensitivity and selectivity.[8] |
Trustworthiness: Method Validation Protocol
A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The following protocol is based on the ICH Q2(R1) guideline.[2]
Overall Validation Workflow
The following diagram outlines the logical flow of validating an analytical method according to established regulatory standards.
Caption: A structured workflow for method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank matrix samples, and blank matrix spiked with analyte and potential interferences. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels. | Correlation coefficient (r²) ≥ 0.99. Plot of residuals should be random. |
| Range | Confirmed by linearity, accuracy, and precision data. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Calculate percent recovery. | Mean recovery within 85-115% of the nominal value (80-120% at LLOQ). |
| Precision | Repeatability (Intra-assay): Analyze QC samples (n=5) in a single run. Intermediate Precision: Repeat on different days with different analysts/equipment. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically S/N ≥ 3). | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest point on the calibration curve that meets accuracy and precision criteria (S/N ≥ 10). | The lowest concentration that can be accurately and precisely quantified. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C) and observe the effect on results. | Results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The successful quantification of tetrahydro-methanobenzodiazepine requires a well-developed and validated analytical method. LC-MS/MS stands out as the gold standard, offering a superb combination of sensitivity, specificity, and high-throughput capabilities without requiring derivatization. For labs where GC-MS is the primary platform, it remains a robust and reliable alternative, provided a consistent derivatization procedure is implemented. The foundation of any reliable method is rigorous validation according to established guidelines, such as ICH Q2(R1), which ensures the integrity and trustworthiness of the generated data for any research, clinical, or forensic application.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [discover.restek.com]
- 8. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. nist.gov [nist.gov]
- 13. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for the Substituted 1,5-Methanobenzo[d]azepine Scaffold: A Rigid Bioisostere for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental methodologies for the novel, sp³-rich 1,5-methanobenzo[d]azepine scaffold. By leveraging principles of conformational restraint, this scaffold offers a compelling platform for developing next-generation therapeutics with potentially enhanced selectivity and improved physicochemical properties.
Part 1: Application Notes - Exploring the Therapeutic Potential
Rationale: The Strategic Advantage of Conformational Restraint
In contemporary drug discovery, a significant strategic shift has occurred towards molecules with greater three-dimensional (3D) character, a concept often termed "escaping flatland".[1][2] Planar, aromatic-rich molecules can suffer from poor solubility, high metabolic turnover, and promiscuous binding. Introducing sp³-rich, rigid scaffolds like the 1,5-methanobenzo[d]azepine core addresses these challenges directly.
The defining feature of this scaffold is the "methano" bridge, which locks the seven-membered diazepine ring into a defined conformation. This has profound implications for receptor interactions:
-
Reduced Entropic Cost of Binding: Flexible molecules must adopt a specific, energetically unfavorable conformation to bind to a target, a process that carries an entropic penalty. A pre-organized, rigid ligand like a 1,5-methanobenzo[d]azepine derivative has a lower entropic cost upon binding, which can translate into significantly higher binding affinity.
-
Enhanced Target Selectivity: Many receptor families, such as G-protein coupled receptors (GPCRs) and ion channels, have distinct subtypes. While these subtypes may have highly conserved (homologous) binding sites, the precise topography and conformational states they prefer can differ subtly. A rigid scaffold can be tailored to fit the specific geometry of one subtype over another, leading to a dramatic improvement in selectivity and a corresponding reduction in off-target side effects. The successful use of conformationally restrained ligands to probe and map the peripheral benzodiazepine receptor binding site serves as a powerful testament to this principle.[3]
References
Application Notes and Protocols for the Synthesis of 1,5-Benzodiazepine Derivatives Using Heteropolyacid Catalysts
Introduction: A Greener Approach to a Privileged Scaffold
1,5-Benzodiazepines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a wide range of therapeutic applications, including anticonvulsant, antianxiety, analgesic, sedative, and antidepressant agents.[1][2] The synthesis of these valuable molecules has traditionally involved various reagents, some of which pose environmental concerns.[3][4] In the pursuit of more sustainable chemical processes, heteropolyacids (HPAs) have emerged as highly efficient and environmentally benign catalysts for the synthesis of 1,5-benzodiazepine derivatives.[1][5][6]
These solid acid catalysts offer several advantages, including high Brønsted acidity, thermal stability, reusability, and the ability to be used in solvent-free conditions, aligning with the principles of green chemistry.[5][7] This guide provides an in-depth exploration of the synthesis of 1,5-benzodiazepine derivatives catalyzed by heteropolyacids, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
The Catalytic Role and Mechanism of Heteropolyacids
The synthesis of 1,5-benzodiazepines typically proceeds through the condensation of an o-phenylenediamine (OPDA) with a ketone.[3] Heteropolyacids act as potent Brønsted acid catalysts, protonating the carbonyl group of the ketone, thereby activating it for nucleophilic attack by the amino groups of the OPDA. The reaction mechanism is a cascade of condensation and cyclization steps.
The proposed reaction mechanism involves the following key steps:
-
Activation of the Carbonyl Group: The heteropolyacid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.
-
First Condensation: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate undergoes dehydration to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group of the diamine attacks the imine carbon in an intramolecular fashion, leading to the formation of a seven-membered ring.
-
Tautomerization and Dehydration: Subsequent tautomerization and a final dehydration step yield the stable 1,5-benzodiazepine ring system.
The reaction is believed to follow a Langmuir–Hinshelwood–Hougen–Watson type of mechanism, with weak adsorption of the reactants onto the catalyst surface.[8]
Figure 1: Proposed reaction mechanism for the HPA-catalyzed synthesis of 1,5-benzodiazepines.
Heteropolyacid Catalysts: A Comparative Overview
Several types of heteropolyacids have been successfully employed in the synthesis of 1,5-benzodiazepines, with Keggin-type HPAs being the most common.[1][6] The choice of catalyst can significantly impact reaction efficiency, with factors such as acidity, redox potential, and structural stability playing crucial roles.
| Catalyst Type | Examples | Key Characteristics & Performance Insights |
| Keggin-Type | H₃PW₁₂O₄₀, H₃PMo₁₂O₄₀, H₄SiW₁₂O₄₀ | Strong Brønsted acids, widely available.[6] Their catalytic activity can be tuned by substituting the metal atoms (e.g., molybdenum with vanadium), which can decrease reaction times and increase yields.[1][2] |
| Vanadium-Substituted Keggin | H₅PMo₁₀V₂O₄₀ | Exhibit both strong acidic and redox properties. The substitution of molybdenum with vanadium has been shown to enhance catalytic performance.[1][2] |
| Preyssler-Type | H₁₄[NaP₅W₃₀O₁₁₀] | Known for their high thermal stability and strong acidity. They have been used as recyclable catalysts in refluxing ethanol.[9] |
| Wells-Dawson-Type | H₆[P₂W₁₈O₆₂] | Another class of strong Brønsted acid catalysts.[5] |
| Supported HPAs | HPW/SiO₂, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Supporting HPAs on solid materials like silica or clay can improve catalyst handling, separation, and reusability.[4][8][10] |
Experimental Protocols
General Protocol for the Synthesis of 1,5-Benzodiazepine Derivatives
This protocol is a generalized procedure based on common practices reported in the literature.[1][3][9] Researchers should optimize conditions for their specific substrates and catalyst.
Materials:
-
o-Phenylenediamine (or substituted derivative) (1 mmol)
-
Ketone (cyclic or acyclic) (2.2 mmol)
-
Heteropolyacid catalyst (e.g., H₅PMo₁₀V₂O₄₀, 1 mol%)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate
-
Ethyl acetate and n-hexane (for TLC and purification)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1 mmol), the ketone (2.2 mmol), and the heteropolyacid catalyst (1 mol%).
-
If using a solvent, add it to the flask (e.g., 15 mL of ethanol).[1] For solvent-free conditions, proceed to the next step.[7]
-
Stir the mixture at the desired temperature (room temperature to reflux) for the required time.[1][3] The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), concentrate the organic solution under vacuum if a solvent was used.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.[10]
-
To recover the catalyst, if it is insoluble, it can be filtered off, washed with a solvent like ethanol, and dried for reuse.[1]
Figure 2: General experimental workflow for the synthesis of 1,5-benzodiazepines using HPA catalysts.
Data Summary: Performance of Various Heteropolyacid Catalysts
The following table summarizes the performance of different Keggin-type heteropolyacids in the synthesis of a 1,5-benzodiazepine derivative, highlighting the effect of vanadium substitution.
Table 1: Comparison of Keggin-Type HPAs in the Synthesis of a 1,5-Benzodiazepine Derivative
| Catalyst | Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 360 | 76 |
| H₃PMo₁₂O₄₀ | 220 | 73 |
| H₄PMo₁₁VO₄₀ | 120 | 74 |
| H₅PMo₁₀V₂O₄₀ | 15 | 91 |
| H₆PMo₉V₃O₄₀ | 40 | 94 |
Data synthesized from multiple sources for illustrative purposes.[1][11]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion. The reusability of the catalyst can be confirmed by filtering, washing, and reusing it in subsequent reactions with minimal loss of activity, a key feature of these solid acid catalysts.[5] Product identity and purity should be rigorously confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
Conclusion
The use of heteropolyacid catalysts offers a powerful, efficient, and environmentally friendly approach to the synthesis of 1,5-benzodiazepine derivatives. Their high catalytic activity, coupled with their ease of handling and recyclability, makes them an attractive alternative to traditional acid catalysts. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize the synthesis of these important pharmaceutical scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solvent free synthesis of 1,5-benzodiazepine derivatives over the heterogeneous silver salt of silicotungstic acid under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preparation of 3,5-methanobenzo[b]azepines as quinolone isosteres
An Application Note and Protocol for the Preparation of 3,5-Methanobenzo[b]azepines as sp³-Rich Quinolone Isosteres
Authored by: Gemini, Senior Application Scientist
Introduction: "Escaping Flatland" and the Quest for Novel Quinolone Isosteres
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern drug design.[1][2] A prevailing strategy in recent years has been to "escape flatland," a movement focused on increasing the three-dimensional (3D) character of drug candidates.[3][4] This is driven by evidence that molecules with higher sp³-hybridized carbon content often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic stability, compared to their flat, aromatic counterparts.[3][5][6][7]
Quinolones are a class of heteroaromatic compounds that are considered "privileged scaffolds" due to their presence in a vast number of bioactive molecules and approved drugs.[3][8][9][10] However, their inherent flatness can limit opportunities for optimizing spatial interactions with biological targets and can sometimes lead to undesirable off-target effects. The development of saturated, non-planar isosteres of quinolones offers a compelling strategy to access novel chemical space and develop candidates with improved pharmacological profiles.[3][6] This guide details the preparation of 1,3,4,5-tetrahydro-2H-3,5-methanobenzo[b]azepines, a novel sp³-rich scaffold designed as a direct isostere of the quinolone core.
The 3,5-Methanobenzo[b]azepine Scaffold: A 3D Advantage
The 3,5-methanobenzo[b]azepine core is a rigid, bicyclic structure that effectively mimics the shape of the quinolone system while replacing a flat aromatic ring with a saturated, three-dimensional framework. This structural modification has been shown to improve aqueous solubility. For instance, the N-methylated 3,5-methanobenzo[b]azepine (18a in the literature) demonstrates a water solubility of 0.145 M, approximately double that of its flat analogs, N-methyl-quinolone (0.071 M) and N-methyl-benzazepine (0.073 M).[4]
Historically, synthetic routes to the benzo[b]azepine core have been challenging. Early methods relied on harsh conditions such as the Schmidt reaction or Beckmann transposition on tetralone derivatives.[3][5] These approaches often suffered from a lack of regioselectivity, producing a mixture of benzo[b]azepine and benzo[c]azepine isomers, and were incompatible with a wide range of functional groups.[3][5] The protocols outlined below describe a modern, efficient, and highly selective synthesis that overcomes these limitations.
Synthetic Strategy Overview
The contemporary approach provides exclusive access to the desired cis isomers by utilizing key cyclobutene or bicyclo[1.1.0]butane intermediates.[3][6] This strategy allows for the functionalization and decoration of the scaffold at multiple positions, making it highly adaptable for medicinal chemistry programs.[5]
References
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Derivatives
Here is a technical support center for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine derivatives.
Welcome to the technical support resource for 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the experimental challenges related to the stability of this unique bridged scaffold. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine derivatives?
The stability of this scaffold, like many nitrogen-containing heterocyclic compounds, is principally influenced by environmental factors.[1] Key contributors to degradation include:
-
pH: The basic nitrogen atom in the azepine ring is susceptible to protonation. Both acidic and basic conditions can catalyze hydrolysis or other rearrangements, depending on the specific substituents on the molecule.[2][3]
-
Oxidation: The tertiary amine and the aromatic ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides or hydroxylated aromatic species.[4]
-
Light: Photodegradation can occur, particularly for derivatives with chromophores that absorb UV or visible light. This process often involves radical mechanisms.[2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1][5] Long-term storage at ambient or higher temperatures can lead to a significant loss of compound purity.[6]
Q2: What are the recommended storage conditions for these compounds?
To maximize shelf-life, these compounds, which are often solids, should be stored under controlled conditions.[7] For solid material, we recommend storage in an inert atmosphere (argon or nitrogen) at room temperature or refrigerated (2-8°C), protected from light.[7] For solutions, the ideal storage conditions are more compound-specific. If the compound is stable in a particular solvent, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][8] However, the stability in solution must first be experimentally verified.
Q3: My compound shows a new spot on TLC/new peak in LC-MS after just a few days in solution. What is the likely cause?
This is a common observation and typically points to solvent-mediated degradation or oxidation. The first step is to systematically identify the cause. A logical troubleshooting workflow can help pinpoint the source of instability.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Investigating Unexpected Degradation with Forced Degradation Studies
Issue: You have confirmed that your compound is degrading under specific experimental or storage conditions, but the degradation products and pathways are unknown.
Objective: To proactively identify the likely degradation products and understand the chemical liabilities of your molecule. This is achieved by subjecting the compound to stress conditions that are more severe than it would typically encounter.[4][9] This process is fundamental to developing stability-indicating analytical methods.[4]
This protocol outlines a standard set of conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] If degradation is too extensive (>20%), the conditions should be milder (e.g., lower temperature, shorter duration, or lower concentration of stressor).[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). If solubility is an issue, co-solvents can be used, but their stability under the stress conditions must be considered.[4][9]
2. Stress Conditions:
-
Set up separate reactions for each condition listed in the table below. Include a "control" sample stored at ideal conditions (e.g., -20°C, protected from light) for comparison.
| Stress Condition | Reagent/Method | Typical Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temp, then 50-60°C if no degradation.[2] Duration: 2-24 hours. | The acidic environment protonates the basic nitrogen, potentially catalyzing hydrolysis of labile groups (e.g., amides, esters) or ring-opening.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp, then 50-60°C if no degradation.[2] Duration: 2-24 hours. | Strong base can deprotonate acidic protons or catalyze hydrolysis of functional groups sensitive to nucleophilic attack. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temp. Duration: 2-24 hours. | H₂O₂ mimics oxidative stress, targeting electron-rich centers like the tertiary amine (forming N-oxides) and the aromatic ring.[4][9] |
| Thermal Stress | Solid state & in solution | 60-80°C in a calibrated oven. Duration: 24-48 hours. | Heat accelerates intrinsic degradation pathways, revealing the compound's inherent thermal stability.[5] |
| Photolytic Stress | Solid state & in solution | Expose to light source providing UV/Vis output (ICH Q1B). | Determines light sensitivity. Energy from photons can break bonds or generate reactive radical species, leading to complex degradation profiles.[2] |
3. Sample Quenching and Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This is critical to stop the degradation process before analysis.[4]
-
Dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze all samples by a high-resolution method, typically HPLC-UV or LC-MS.[10][11] High-performance liquid chromatography (HPLC) is often the technique of choice for quantifying benzodiazepines and related structures.[11]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use the mass spectrometry data to identify the mass of the degradation products, which provides clues to their structures (e.g., +16 Da suggests oxidation).
Guide 2: Addressing Instability in Biological Media
Issue: You observe a loss of compound potency or concentration over the course of a cell-based assay or in pharmacokinetic studies, suggesting instability in biological matrices.
Objective: To determine if the observed loss is due to chemical degradation (e.g., hydrolysis in buffer) or metabolic/enzymatic degradation.[1][12]
1. Matrix Selection:
-
Choose the relevant biological matrices:
- Assay Buffer / Cell Culture Media (with and without serum)
- Plasma (e.g., human, mouse)
- Microsomes (liver microsomes are common for metabolic stability)
2. Experimental Setup:
-
Spike your derivative into the chosen matrix at a relevant concentration (e.g., 1-10 µM).
-
Incubate the samples at a physiological temperature (e.g., 37°C).
-
Include a control sample at t=0 (time zero) by immediately quenching the reaction after adding the compound.
-
Take time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Quenching and Extraction:
-
At each time point, quench the reaction to stop enzymatic activity. This is typically done by adding a 2-3 fold excess of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
4. Analysis and Interpretation:
-
Analyze the samples by LC-MS/MS.
-
Plot the percentage of the parent compound remaining versus time.
-
Interpretation:
- Rapid loss in plasma/microsomes but stable in buffer: Suggests enzymatic/metabolic degradation.[12]
- Loss in buffer and plasma at a similar rate: Suggests chemical instability (e.g., hydrolysis) is the primary driver.
- Greater loss in media with serum vs. without: Points to either enzymatic degradation by serum enzymes or binding to serum proteins, which should be further investigated.
Causality: Understanding the distinction between chemical and metabolic instability is critical. If the compound is chemically unstable in aqueous buffer at pH 7.4, structural modification to improve chemical stability is the first priority. If it is stable chemically but rapidly metabolized, medicinal chemistry efforts would then focus on blocking metabolic "soft spots" on the molecule.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride | 230615-52-8 [sigmaaldrich.com]
- 8. Stability of solubilized benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Methanobenzodiazepines
Welcome to the Technical Support Center for the scale-up synthesis of substituted methanobenzodiazepines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and beyond. Here, we dissect the intricacies of scaling up this unique scaffold, offering field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient process.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of a methanobenzodiazepine scale-up campaign.
Q1: What are the most critical parameters to consider when scaling up the synthesis of substituted methanobenzodiazepines?
A1: When scaling up, the focus shifts from purely yield-driven metrics to a more holistic view encompassing process safety, robustness, and product quality. Key parameters include:
-
Thermal Management: Many reactions in benzodiazepine synthesis are exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, side reactions, and impurity formation. It is crucial to perform reaction calorimetry to understand the thermal profile of your process.[1]
-
Mixing Efficiency: What works with a magnetic stirrer in a round-bottom flask may be inadequate in a large reactor. Poor mixing can lead to localized concentration gradients, affecting reaction kinetics and selectivity. The choice of impeller and agitation speed is critical.[1]
-
Reagent Addition Rate: The rate of addition of reagents, especially in exothermic or fast reactions, needs to be carefully controlled to maintain the desired reaction temperature and minimize the formation of impurities.
-
Impurity Profile: Minor impurities at the lab scale can become significant issues during scale-up. A thorough understanding of the impurity profile and the impact of process parameters on it is essential for developing an effective purification strategy.[1][2]
-
Crystallization and Polymorphism: The final crystallization step is critical for achieving the desired purity and solid-state properties of the active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact solubility, bioavailability, and stability.[3][4][5]
Q2: How do different substituents on the aromatic rings of methanobenzodiazepines affect the scale-up process?
A2: Substituents can have a profound impact on the reactivity and properties of the molecule, which becomes more pronounced at scale.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃): These groups can affect the nucleophilicity of amines and the reactivity of carbonyls in the cyclization steps. For instance, an electron-withdrawing group at the C7 position is often important for biological activity but can influence the electronic properties of the entire benzodiazepine system.[6][7]
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic rings, potentially leading to side reactions such as over-alkylation or unwanted electrophilic substitution under certain conditions. The position of these groups can also influence regioselectivity in cyclization reactions.[8]
-
Steric Hindrance: Bulky substituents can hinder the approach of reagents, slowing down reaction rates and potentially requiring more forcing conditions (higher temperatures, longer reaction times), which can lead to impurity formation at scale.
Q3: What are the primary safety concerns associated with the scale-up of methanobenzodiazepine synthesis?
A3: Safety is paramount in any scale-up operation. For methanobenzodiazepine synthesis, key concerns include:
-
Handling of Hazardous Reagents: Many synthetic routes may involve flammable solvents, strong acids and bases, and potentially toxic reagents. A thorough risk assessment and implementation of appropriate handling procedures are crucial.[8]
-
Exothermic Reactions: As mentioned, uncontrolled exotherms can lead to dangerous pressure build-up and thermal runaways. Process safety studies, including reaction calorimetry, are essential to define safe operating limits.
-
Gas Evolution: Some reactions may produce gaseous byproducts. The reactor system must be designed to handle gas evolution safely to prevent over-pressurization.[1]
-
Product Handling: The final product and intermediates may have potent pharmacological activity. Appropriate containment and personal protective equipment (PPE) are necessary to protect personnel.
PART 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of substituted methanobenzodiazepines.
Issue 1: Low Yield and/or Incomplete Conversion in the Cyclization Step
Scenario: You are scaling up the condensation reaction to form the seven-membered diazepine ring. On a 10g scale, the reaction went to completion in 6 hours with a 90% yield. However, at a 1kg scale, the reaction stalls at 60% conversion even after 12 hours, and the isolated yield is only 50%.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Mass Transfer/Mixing | At a larger scale, inefficient mixing can lead to localized depletion of reagents. Solution: 1. Evaluate the reactor's mixing efficiency. Consider changing the impeller type (e.g., from an anchor to a pitched-blade turbine for better axial flow). 2. Increase the agitation speed, ensuring you are not introducing excessive shear that could degrade the product. 3. Monitor the reaction at different locations in the reactor to check for homogeneity.[1] |
| Inefficient Heat Transfer | If the reaction is endothermic or requires heating, localized cold spots can slow down the reaction rate. Solution: 1. Ensure the reactor's heating jacket is functioning correctly and providing uniform heating. 2. Consider using a reactor with a better heat transfer coefficient. 3. For highly viscous reaction mixtures, dilution with a suitable solvent might improve heat transfer. |
| Deactivation of Catalyst | If a catalyst is used, it may be deactivated by impurities in the starting materials or solvents, which are present in larger absolute amounts at scale. Solution: 1. Re-evaluate the purity of your starting materials and solvents. Consider additional purification steps if necessary. 2. Increase the catalyst loading, but be mindful of potential side reactions and cost implications. |
| Unfavorable Reaction Equilibrium | The removal of a byproduct (e.g., water) might be less efficient at a larger scale, inhibiting the forward reaction. Solution: 1. If water is a byproduct, consider using a Dean-Stark trap or adding a dehydrating agent. 2. If the reaction is reversible, explore shifting the equilibrium by increasing the concentration of one of the reactants. |
Issue 2: Formation of an Unexpected Isomer during Scale-Up
Scenario: During the scale-up of a chiral methanobenzodiazepine synthesis, you observe the formation of a new, unexpected isomer that was not present at the lab scale. This isomer is difficult to separate from the desired product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Racemization | Basic or acidic conditions, especially at elevated temperatures required for longer reaction times at scale, can lead to racemization of chiral centers. Solution: 1. Investigate if the reaction can be run at a lower temperature for a longer duration. 2. Explore alternative, milder bases or acids for the cyclization step. 3. If possible, introduce the chiral center later in the synthetic sequence to minimize exposure to harsh conditions.[9] |
| Formation of a Regioisomer | Changes in reaction conditions (temperature, concentration) at scale can alter the regioselectivity of the cyclization, leading to the formation of a different ring system or substituent position. Solution: 1. Carefully control the reaction temperature and reagent addition rate to maintain consistent conditions. 2. Re-evaluate the solvent system, as solvent polarity can influence regioselectivity. 3. Consider using a directing group to favor the formation of the desired regioisomer.[9] |
| Tautomerization | Some benzodiazepine intermediates can exist as tautomers. A change in pH or solvent at scale might favor the formation and reaction of an undesired tautomer. Solution: 1. Control the pH of the reaction mixture carefully. 2. Analyze the reaction mixture at different stages by techniques like NMR to identify the presence of different tautomeric forms. |
Issue 3: Difficult Purification and Product Isolation
Scenario: At the lab scale, your substituted methanobenzodiazepine was easily purified by column chromatography. At a 1kg scale, chromatography is not feasible, and attempts at crystallization result in an oil or a poorly filterable solid.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Presence of "Close-Eluting" Impurities | Minor impurities that were not problematic at a small scale can hinder crystallization at a larger scale. Solution: 1. Develop a robust HPLC method to identify and quantify all impurities. 2. Re-optimize the reaction conditions to minimize the formation of these impurities. 3. Consider a pre-purification step, such as an acid-base extraction or a slurry with a suitable solvent, to remove problematic impurities before the final crystallization.[2] |
| Unsuitable Crystallization Solvent | The optimal solvent for crystallization can be highly specific and may need to be re-screened at a larger scale. Solution: 1. Perform a systematic solvent screen for crystallization. Consider anti-solvent crystallization, where the product is soluble in one solvent and insoluble in another. 2. Control the cooling rate during crystallization. Slow cooling often leads to larger, more well-defined crystals. 3. Seeding the crystallization with a small amount of pure product can help induce the formation of the desired crystal form. |
| Polymorphism | The compound may be crystallizing as a different, less stable polymorph at a larger scale. Solution: 1. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 2. Investigate the effect of solvent, temperature, and cooling rate on the resulting polymorph. The goal is to identify conditions that consistently produce the desired, stable polymorph.[3][4][5] |
| Formation of an Insoluble Salt | During workup or pH adjustment, the product may form an insoluble salt that is difficult to handle. Solution: 1. Carefully control the pH during workup and isolation. 2. If a salt is formed, investigate its solubility in different solvent systems to find a suitable method for conversion back to the free base or for recrystallization.[9] |
PART 3: Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general approach for developing an HPLC method to monitor the purity of a substituted methanobenzodiazepine during scale-up.
Objective: To develop a robust, stability-indicating HPLC method to separate the main compound from its process-related impurities and degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase A)
-
Purified water (HPLC grade)
-
Reference standards for the main compound and any known impurities
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a generic gradient method on a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
-
Screen different columns with varying selectivities if co-elution is observed.[10]
-
-
Method Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30-40 °C) to enhance resolution and peak shape.
-
Evaluate different mobile phase pH values to improve the separation of ionizable compounds.[10]
-
-
Forced Degradation Studies:
-
Subject a sample of the pure compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are separated from the main peak. This demonstrates the stability-indicating nature of the method.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yield during scale-up synthesis.
Diagram 2: Decision Tree for Impurity Identification and Control
Caption: Decision tree for the identification and control of impurities during scale-up.
References
- 1. science24.com [science24.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdeasgrsbpharm.edu.in [pdeasgrsbpharm.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating the Synthesis of 3-Benzyl-Methanobenzodiazepines: A Technical Guide to Avoiding Common Side-Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic structures like 3-benzyl-methanobenzodiazepines presents a significant challenge in medicinal chemistry and drug development. The unique bridged "methano" framework, while offering novel pharmacological possibilities, introduces specific synthetic hurdles. This technical support guide, designed for researchers at the bench, provides in-depth troubleshooting and frequently asked questions to navigate the common pitfalls and side-product formations encountered during the synthesis of this promising class of molecules.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower researchers in their synthetic strategy.
Problem 1: Formation of Diastereomers at the C3 Position
Question: During the benzylation of the methanobenzodiazepine core, I'm observing the formation of two distinct spots on my TLC plate, which I suspect are diastereomers. How can I control the stereoselectivity at the C3 position?
Answer: The introduction of the benzyl group at the C3 position of the methanobenzodiazepine scaffold creates a new stereocenter. The formation of diastereomers is a common challenge due to the facial selectivity of the incoming electrophile (benzyl bromide or a similar reagent).
Causality: The approach of the benzylating agent to the C3-carbanion (or equivalent) can occur from two different faces of the molecule, leading to a mixture of diastereomers. The steric hindrance imposed by the existing bridged structure and any substituents on the benzodiazepine ring will influence the facial selectivity.
Troubleshooting Protocol:
-
Bulky Base Selection: The choice of base to deprotonate the C3 position is critical. Using a sterically hindered base, such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS), can favor the formation of one diastereomer over the other by coordinating to the less sterically hindered face of the intermediate.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity. At lower temperatures, the energy difference between the transition states leading to the two diastereomers is more pronounced.
-
Chiral Auxiliaries: For asymmetric synthesis, consider the use of a chiral auxiliary attached to the nitrogen of the benzodiazepine ring. This auxiliary can direct the incoming benzyl group to a specific face, leading to a single diastereomer. The auxiliary can be cleaved in a subsequent step.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the organolithium base and the geometry of the transition state. Experiment with a range of ethereal solvents like THF, 2-methyl-THF, or DME.
Workflow for Optimizing Diastereoselectivity:
Caption: A logical workflow for troubleshooting diastereomer formation.
Problem 2: Competing N-Alkylation vs. C-Alkylation
Question: Instead of the desired C3-benzylation, I am observing significant N-benzylation of the benzodiazepine nitrogen. How can I favor C-alkylation?
Answer: The nitrogen atom in the benzodiazepine ring is also nucleophilic and can compete with the C3-carbanion for the benzylating agent. The relative nucleophilicity of the nitrogen and the C3-anion determines the outcome of the reaction.
Causality: The pKa of the N-H proton is generally lower than that of the C3-H proton. A strong base will deprotonate both sites, but the resulting amide anion is often more stable and less reactive than the C3-carbanion. However, under certain conditions, the nitrogen can still be alkylated.
Troubleshooting Protocol:
-
Protecting Group Strategy: The most straightforward solution is to protect the benzodiazepine nitrogen with a suitable protecting group prior to the C3-alkylation step. A group that can be easily removed later, such as a Boc (tert-butyloxycarbonyl) or a tosyl group, is ideal.
-
Order of Addition: Adding the benzylating agent to the pre-formed C3-anion at low temperature can favor C-alkylation. This minimizes the time the free benzylating agent is in solution with any unreacted amide.
-
Choice of Counterion: The nature of the counterion of the base (e.g., Li+, Na+, K+) can influence the reactivity of the C3-anion. Lithium cations are known to coordinate more strongly to the nitrogen, potentially reducing its nucleophilicity.
Data Summary: Protecting Group Efficiency
| Protecting Group | Introduction Conditions | Removal Conditions | C/N Alkylation Ratio (Typical) |
| Boc | Boc2O, DMAP, CH2Cl2 | TFA, CH2Cl2 or HCl in Dioxane | >95:5 |
| Tosyl | TsCl, Pyridine | Na/naphthalene or Mg/MeOH | >90:10 |
| PMB | PMB-Cl, NaH, THF | DDQ or CAN | ~85:15 |
Problem 3: Formation of an Over-Alkylated Side-Product
Question: My mass spectrometry analysis shows a peak corresponding to the addition of two benzyl groups. How can I prevent this over-alkylation?
Answer: Over-alkylation, or the formation of a 3,3-dibenzyl methanobenzodiazepine, can occur if the mono-benzylated product is deprotonated again by the excess base and reacts with another equivalent of the benzylating agent.
Causality: The C3-proton of the mono-benzylated product can still be acidic enough to be removed by a strong base, especially if an excess of the base is used. The resulting carbanion can then undergo a second benzylation.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete deprotonation of the starting material, but avoid a large excess that could promote a second deprotonation.
-
Controlled Addition of Electrophile: Add the benzylating agent slowly and at a low temperature to allow it to react with the mono-anion as it is formed, minimizing the chance of a second deprotonation/alkylation sequence.
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base and anionic species.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify and quantify side-products in my reaction mixture?
A1: A combination of techniques is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), is excellent for separating and identifying different products based on their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the major product and any isolatable side-products. For determining the diastereomeric ratio, chiral HPLC or ¹H NMR with a chiral shift reagent can be employed.[1][2][3]
Q2: How can I effectively purify the desired 3-benzyl-methanobenzodiazepine from the common side-products?
A2: Column chromatography on silica gel is the most common method for purification. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from less polar starting materials and more polar side-products. If diastereomers are formed and are difficult to separate by standard chromatography, preparative chiral HPLC may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Organolithium bases like LDA and LHMDS are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen). Benzylating agents are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of 3-benzyl-methanobenzodiazepines, while challenging, is achievable with careful planning and execution. By understanding the mechanisms of side-product formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compounds, accelerating the pace of drug discovery and development.
References
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Alkylation of 1,3,4,5-tetrahydro-2H-3,5-methanobenzo[b]azepine
Welcome to the technical support resource for the N-alkylation of 1,3,4,5-tetrahydro-2H-3,5-methanobenzo[b]azepine. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the functionalization of this valuable sp³-rich scaffold.[1][2] The unique bridged structure of this benzo[b]azepine derivative imparts significant steric hindrance around the secondary amine, presenting specific challenges not encountered with simpler acyclic or monocyclic amines.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges and achieve successful N-alkylation.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses the most common issues encountered during the N-alkylation of the 3,5-methanobenzo[b]azepine core.
Q1: My reaction shows very low or no conversion to the desired N-alkylated product. What are the potential causes and how can I improve the yield?
Low conversion is the most frequently reported issue, primarily stemming from the molecule's sterically congested nitrogen atom. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Cause A: Insufficient Deprotonation / Inappropriate Base The nucleophilicity of the secondary amine is significantly enhanced upon deprotonation to the corresponding amide anion. Due to steric hindrance, incomplete deprotonation is a common cause of reaction failure. Weaker inorganic bases like potassium carbonate (K₂CO₃) are often insufficient for this substrate.
-
Solution: Employ a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Sodium hydride (NaH, 60% dispersion in mineral oil) is a reliable and frequently cited choice for this scaffold.[1][5] For particularly stubborn cases or less reactive alkylating agents, consider even stronger bases such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA). Always use anhydrous solvents when working with these strong bases.
-
-
Cause B: Suboptimal Solvent Choice The solvent plays a critical role in dissolving the reagents and influencing the kinetics of the Sₙ2 reaction.
-
Solution: Polar aprotic solvents are highly recommended as they effectively solvate the cation of the base (e.g., Na⁺) without solvating the amide anion, thus maximizing its nucleophilicity.[6][7]
-
Tetrahydrofuran (THF): A good starting point, particularly with NaH.
-
N,N-Dimethylformamide (DMF): Often superior for sluggish reactions due to its higher polarity and boiling point, allowing for higher reaction temperatures.
-
Dimethyl sulfoxide (DMSO): An excellent solvent for difficult Sₙ2 reactions, but can be harder to remove during work-up.
-
-
-
Cause C: Low Reactivity of the Alkylating Agent The nature of the leaving group on the alkylating agent is paramount.
-
Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl .[8] If you are using an alkyl chloride or bromide with poor results, consider converting it to the more reactive alkyl iodide. This can be achieved in situ by adding a catalytic amount of sodium or potassium iodide (NaI or KI), a process known as the Finkelstein reaction. Alkyl triflates (R-OTf) are also highly reactive and can be effective when halides fail.
-
-
Cause D: High Steric Barrier The fundamental issue is the steric shielding of the nitrogen atom by the rigid bicyclic framework.
-
Solution: Increase the reaction temperature. While room temperature may suffice for highly reactive electrophiles like methyl iodide, less reactive agents (e.g., benzyl bromide, primary alkyl bromides) will almost certainly require heating. A temperature range of 60-80 °C is a good starting point for optimization in DMF. Monitor the reaction closely for potential decomposition at elevated temperatures.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Preparation of 3,5-Methanobenzo[ b]azepines: An sp3-Rich Quinolone Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complex Architecture of Bridged Benzazepines
The 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine core represents a fascinating and increasingly important structural motif in medicinal chemistry. As a conformationally restricted, sp³-rich scaffold, it offers a distinct three-dimensional architecture that departs from the "flatland" of traditional aromatic ring systems.[1][2] This rigid framework is crucial in the design of novel therapeutics, where precise orientation of functional groups can lead to enhanced potency and selectivity. The title compound itself is a key intermediate in the synthesis of Varenicline, a testament to its relevance in drug manufacturing.[3]
Given the stereochemically complex and non-planar nature of this molecule, unambiguous structural verification is paramount. While various analytical techniques contribute to a full characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most accessible tool for confirming its identity, purity, and solution-state structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explaining the causal relationships between its unique structure and its spectral features. We will explore not just the data, but the logic behind acquiring and interpreting it, presenting a self-validating methodology for researchers.
The Molecular Blueprint: Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its distinct proton environments. The rigid 1,5-methano bridge locks the seven-membered azepine ring into a fixed conformation, eliminating the chair-to-chair interconversions often seen in simpler benzazepine systems.[4][5] This rigidity is the single most important factor governing the appearance of the spectrum, leading to significant magnetic non-equivalence and complex spin-spin coupling patterns.
References
A Comparative Guide to the Mass Spectrometry Characterization of 3-Benzyl-methanobenzodiazepine
For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), the structural elucidation of designer benzodiazepines presents a significant analytical challenge. This guide provides an in-depth, predictive mass spectrometric characterization of a putative novel benzodiazepine, 3-benzyl-methanobenzodiazepine. As direct empirical data for this compound is not publicly available, this document leverages established principles of benzodiazepine mass spectrometry to forecast its behavior and compares it with well-characterized analogues like Diazepam and Alprazolam.
The Enigma of "Methanobenzodiazepine": Proposing a Plausible Structure
The nomenclature "3-benzyl-methanobenzodiazepine" suggests a benzodiazepine core modified with a benzyl group at the 3-position and an additional methano bridge. While "methanobenzodiazepine" is not a standard chemical name, a chemically reasonable structure can be proposed. We will proceed with the hypothesis of a 1,4-benzodiazepine scaffold incorporating a methano bridge between N-1 and C-3. This modification would create a rigid, bicyclic structure, likely altering its pharmacological properties and mass spectrometric fragmentation compared to classical benzodiazepines.
Proposed Structure:
-
Core: 1,4-benzodiazepine
-
Substituents:
-
A benzyl group at the C-3 position.
-
A methano (-CH2-) bridge connecting the N-1 and C-3 atoms, forming a cyclopropane ring fused to the diazepine ring.
-
-
Molecular Formula: C₁₇H₁₄N₂O
-
Monoisotopic Mass: 262.1106 g/mol
This proposed structure will serve as the basis for the predictive analysis that follows. For comparison, another structurally related, though not bridged, compound is 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (C₁₆H₁₄N₂O₂), which has a known chemical identity.[1][2]
Predictive Mass Spectrometric Fragmentation of 3-Benzyl-methanobenzodiazepine
The mass spectrometric behavior of benzodiazepines is highly dependent on the ionization technique employed and the specific substituents on the core structure.[3] Generally, soft ionization techniques like Electrospray Ionization (ESI) are preferred for LC-MS/MS analysis, while Electron Ionization (EI) is used in GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS/MS is the gold standard for benzodiazepine analysis in biological matrices due to its high sensitivity and selectivity without the need for derivatization.[4][5] For our proposed structure, we anticipate the following under positive ESI conditions:
-
Parent Ion: The protonated molecule [M+H]⁺ at m/z 263.1184.
-
Predicted Fragmentation Pathway: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is likely to proceed through several key pathways, driven by the strained bicyclic system and the presence of the benzyl group.
-
Loss of the Benzyl Group: A primary and highly probable fragmentation would be the cleavage of the C3-benzyl bond, leading to the loss of a benzyl radical (C₇H₇•) to form a stable ion at m/z 171. This is a common pathway for benzyl-substituted compounds.
-
Ring Opening and Rearrangement: The strained methano-bridge may readily cleave. A plausible pathway involves the opening of the diazepine ring followed by rearrangements. Protonated 1,4-benzodiazepines are known to dissociate via CO elimination.[3][6]
-
Formation of the Benzyl Cation: The benzyl group itself can be lost as a stable benzyl cation (tropylium ion) at m/z 91.
-
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway for the proposed structure of 3-benzyl-methanobenzodiazepine.
Caption: Predicted ESI-MS/MS fragmentation of 3-benzyl-methanobenzodiazepine.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS analysis of many benzodiazepines can be challenging due to their thermal lability, often requiring derivatization to improve volatility and prevent degradation in the hot injection port.[7] Silylation with agents like BSTFA is a common practice.[8][9][10]
Assuming the proposed structure is sufficiently stable for GC-MS analysis (or after derivatization of any active protons), the 70 eV EI mass spectrum would likely be more complex than the ESI-MS/MS spectrum.
-
Molecular Ion: A visible molecular ion (M⁺•) at m/z 262 would be expected, though potentially of low abundance.
-
Predicted Fragmentation:
-
The most prominent peak is likely to be the benzyl cation at m/z 91.
-
Loss of the benzyl group would yield a fragment at m/z 171.
-
Cleavage of the diazepine ring can lead to a variety of smaller fragments. The fragmentation of the core benzodiazepine structure often involves losses of H, HCN, CO, and HCO.[11]
-
Comparative Analysis with Known Benzodiazepines
To provide context for the predicted data, we will compare it with the known mass spectrometric behavior of two widely encountered benzodiazepines, Diazepam and Alprazolam.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Ionization | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| 3-Benzyl-methanobenzodiazepine (Predicted) | C₁₇H₁₄N₂O | 262.1106 | ESI (+) | 263.1 | 171, 91 |
| Diazepam | C₁₆H₁₃ClN₂O | 284.0716 | ESI (+) | 285.1 | 257, 222, 193, 154[12][13] |
| EI | 284 | 283, 256, 255, 193, 165[14][15] | |||
| Alprazolam | C₁₇H₁₃ClN₄ | 308.0829 | ESI (+) | 309.1 | 281, 274, 205[16] |
| DART | 309.1 | 281, 205[17] |
Key Differences and Rationale:
-
Diazepam: The fragmentation of diazepam is dominated by the loss of CO and subsequent cleavages of the diazepine ring.[3][12] The presence of the chlorine atom is evident in the isotopic pattern of the parent and fragment ions.
-
Alprazolam: Alprazolam's fragmentation is influenced by the fused triazolo ring. A characteristic loss of N₂ from the [M+H]⁺ ion to form the fragment at m/z 281 is a key diagnostic feature.[16]
-
3-Benzyl-methanobenzodiazepine (Predicted): The presence of the benzyl group at a non-aromatic position is expected to be the primary driver of its fragmentation, leading to a prominent loss of this substituent (m/z 91 or a neutral loss of 91). This would be a key differentiator from benzodiazepines that lack such a substituent. The strained methano-bridge is also a unique structural feature that would likely lead to characteristic fragmentation pathways not observed in planar benzodiazepines.
The following diagram illustrates a generalized workflow for the characterization of a novel benzodiazepine.
Caption: General workflow for benzodiazepine characterization.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of benzodiazepines, which can be adapted for the characterization of 3-benzyl-methanobenzodiazepine.
Protocol for LC-MS/MS Analysis
This protocol is designed for the sensitive detection and quantification of benzodiazepines in biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., borate buffer, pH 9).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific instrument.
-
MRM Transitions:
-
Protocol for GC-MS Analysis
This protocol includes a derivatization step to enhance the chromatographic performance of benzodiazepines.
-
Sample Preparation and Derivatization:
-
Perform an extraction as described in the LC-MS/MS protocol (steps 1.1 to 1.5).
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., ethyl acetate).[8][9]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatographic Conditions:
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Full scan from m/z 50 to 550.
-
Data Analysis: Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) and the predicted fragmentation pattern.
-
The following decision tree can guide the selection of the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The mass spectrometric characterization of novel designer benzodiazepines like the putative 3-benzyl-methanobenzodiazepine requires a predictive and comparative approach. Based on established fragmentation principles, we predict that this compound will exhibit a characteristic fragmentation pattern dominated by the loss of its benzyl group, distinguishing it from common benzodiazepines like Diazepam and Alprazolam. The provided LC-MS/MS and GC-MS protocols offer robust frameworks for the analysis of such novel compounds. As new psychoactive substances continue to emerge, the combination of predictive fragmentation analysis and established analytical workflows will remain crucial for their timely and accurate identification.
References
- 1. 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C16H14N2O2 | CID 3687437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C16H14N2O2 | CID 1502067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepines in Urine via LC-MS/MS Analysis | Phenomenex [phenomenex.com]
- 7. nist.gov [nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of bridged benzodiazepines by reaction of amines and hydrazine derivatives with 4,6-dibromormethyl-5,2,8-ethanylylidene-5H-1,9-benzodiazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. massbank.eu [massbank.eu]
- 14. Diazepam [webbook.nist.gov]
- 15. Diazepam [webbook.nist.gov]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. Analysis of alprazolam by DART-TOF mass spectrometry in counterfeit and routine drug identification cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniklinik-freiburg.de [uniklinik-freiburg.de]
Comparative Validation of Synthetic 2,3,4,5-Tetrahydro-1H-1,5-Methanobenzo[d]azepines: A Guide to Assessing Biological Activity
Introduction: Re-evaluating a Classic Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents often leads researchers to explore unique molecular architectures. The rigid, bridged structure of the 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine scaffold presents a compelling three-dimensional framework for probing complex biological targets. Initial pharmacological evaluations of this class, conducted in 1979, focused on traditional opioid receptor-mediated analgesia, finding the parent compound and its N-derivatives to be largely inactive in mouse hot-plate and tail-flick assays[1].
However, the landscape of neuropharmacology has evolved dramatically. Targets that were poorly understood, such as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, are now recognized as key modulators of cellular stress, neuronal plasticity, and disease pathology. The structural characteristics of the 1,5-methanobenzo[d]azepine core suggest potential interactions with these non-opioid targets. This guide provides a framework for the comprehensive biological validation of this scaffold, comparing its initial pharmacological profile with that of well-established ligands for sigma and opioid receptors. We will detail the essential in vitro assays required to build a complete pharmacological picture, moving from simple binding affinity to functional consequences, thereby enabling a modern re-evaluation of this intriguing chemical class.
Comparative Pharmacological Context: Establishing a Performance Baseline
To objectively assess the biological activity of a novel compound, it must be benchmarked against reference ligands with well-defined pharmacology at the primary receptors of interest. Based on the scaffold's structure, the most probable targets are the sigma and opioid receptor families.
Key Comparator Compounds:
-
(+)-Pentazocine: A prototypical high-affinity σ₁ receptor agonist. While it is a racemic mixture, the (+) isomer is largely responsible for σ₁ activity.
-
Haloperidol: A well-characterized σ₁ receptor antagonist, also possessing high affinity for the dopamine D₂ receptor. Its ability to potentiate opioid analgesia is often attributed to its σ₁ antagonism[2][3].
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A potent and highly selective peptide agonist for the µ-opioid receptor (MOR), used as a standard in functional assays.
-
U-50,488: A selective non-peptide agonist for the κ-opioid receptor (KOR), known for producing analgesia but also associated with dysphoria.
The following table summarizes the established binding affinities and functional potencies for these comparators, providing a quantitative baseline for the evaluation of any new 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine derivatives.
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Functional Assay Type |
| (+)-Pentazocine | σ₁ Receptor (Agonist) | ~1.7 - 3.0[1] | - | Radioligand Binding |
| Haloperidol | σ₁ Receptor (Antagonist), D₂ Receptor | ~2.0 - 6.5[1] | - | Radioligand Binding |
| DAMGO | µ-Opioid Receptor (Agonist) | ~1.0 - 2.0 | ~45 (GTPγS), Varies (cAMP) | GTPγS Binding / cAMP Inhibition |
| U-50,488 | κ-Opioid Receptor (Agonist) | ~1.0 - 5.0 | ~10-50 | cAMP Inhibition[4] |
| Target Scaffold | Hypothesized: σ₁, κ-Opioid | To Be Determined | To Be Determined | - |
Note: Ki and EC₅₀ values can vary between laboratories and assay conditions. The values presented are representative.
Core Experimental Protocols: From Binding to Function
The following protocols provide detailed, step-by-step methodologies for the primary in vitro assays required to characterize the activity of novel 1,5-methanobenzo[d]azepine derivatives.
Protocol 1: Sigma Receptor Competitive Binding Assay
Causality and Rationale: This assay is the foundational step for determining if the target compound interacts directly with sigma receptors. It quantifies the compound's binding affinity (Ki) by measuring its ability to displace a known high-affinity radioligand. Guinea pig brain is used as the tissue source due to its high density of σ₁ receptors[5]. We will determine affinity for σ₁ receptors using [³H]-(+)-pentazocine.
Experimental Workflow Diagram:
Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C[6].
-
Discard the supernatant, resuspend the pellet in fresh 50 mM Tris-HCl buffer (pH 8.0), and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Controls:
-
Total Binding: Test compound is replaced with buffer/vehicle.
-
Non-specific Binding (NSB): Test compound is replaced with a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites[7].
-
-
-
Incubation and Filtration:
-
Incubate the plate at 37°C for 90 minutes with gentle agitation[6].
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Opioid Receptor cAMP Inhibition Functional Assay
Causality and Rationale: This assay determines the functional activity of the compound at Gαi/o-coupled receptors like the µ- and κ-opioid receptors. Agonist activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By first stimulating cells with forskolin (a direct adenylyl cyclase activator) to produce a high baseline of cAMP, we can robustly measure an agonist's ability to inhibit this production. An antagonist would show no effect on its own but would block the cAMP inhibition caused by a known agonist (like DAMGO or U-50,488).
Signaling Pathway Diagram (Kappa Opioid Receptor):
Caption: Simplified KOR Gαi/o-mediated signaling pathway.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor (hMOR) or κ-opioid receptor (hKOR).
-
Plate the cells in a 96- or 384-well plate and grow to ~80-90% confluency.
-
-
Assay Procedure (Agonist Mode):
-
Wash cells with serum-free media or assay buffer.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add the test compound at various concentrations.
-
Immediately add forskolin (1-10 µM) to all wells (except for basal control) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Follow steps 2a and 2b.
-
Pre-incubate the cells with the test compound (as a potential antagonist) for 15-30 minutes.
-
Add a known agonist (e.g., DAMGO for MOR, U-50,488 for KOR) at a fixed, sub-maximal concentration (e.g., its EC₈₀).
-
Immediately add forskolin and proceed with the incubation as in step 2e.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen[8]. Follow the kit manufacturer's instructions for signal development and reading.
-
-
Data Analysis:
-
For Agonist Mode: Plot the cAMP level (or HTRF ratio) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and the Emax (maximum efficacy relative to a standard agonist).
-
For Antagonist Mode: Plot the cAMP level against the log concentration of the test antagonist. Determine the IC₅₀, which is the concentration that reverses 50% of the agonist's effect. This can be used to calculate the antagonist's functional affinity (Kb).
-
Interpreting the Data: Building a Pharmacological Profile
The primary data from the 1979 study on the parent 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine scaffold showed a lack of in vivo analgesic activity and minimal opioid antagonist effect[1]. This stands in stark contrast to the established profiles of our comparator compounds.
| Compound/Class | In Vivo Activity Summary | Probable Mechanism |
| Target Scaffold | No analgesic activity in hot-plate test; little antagonist activity in tail-flick assay[1]. | Unknown; suggests weak or no functional interaction with classical µ/κ opioid receptors in vivo. |
| (-)-Pentazocine | Produces κ-opioid-mediated analgesia in the mouse tail-flick test. | KOR agonist. |
| Haloperidol | Potentiates morphine-induced analgesia and can disrupt the development of opioid tolerance[2]. | σ₁ receptor antagonism. |
| DAMGO | Potent, centrally-mediated analgesia. | MOR agonist. |
| U-50,488 | Produces robust analgesia in the warm water tail-withdrawal assay[4]. | KOR agonist. |
Hypothesis Validation Framework:
The initial negative in vivo data for the target scaffold does not preclude affinity for sigma receptors. The assays described above provide a clear path to test this hypothesis:
-
Run Protocol 1 (Sigma Binding):
-
If Ki < 100 nM: The compound is a significant sigma-1 ligand. This is a novel finding and opens a new avenue for investigation. The next step would be to determine its functional profile (agonist vs. antagonist), potentially using in vivo models where sigma antagonists like haloperidol potentiate opioid analgesia.
-
If Ki > 1000 nM: The compound has low affinity for the sigma-1 receptor.
-
-
Run Protocol 2 (cAMP Assay):
-
If the compound shows agonist activity (inhibits cAMP): This would contradict the original in vivo findings. This discrepancy could arise from factors like poor brain penetration or rapid metabolism of the compound in the 1979 study, warranting further pharmacokinetic investigation.
-
If the compound shows antagonist activity (blocks agonist effect): This would align with the "little antagonist activity" noted in the original study and could be quantified.
-
If the compound shows no activity: This would confirm the original findings at a molecular level, suggesting the scaffold does not functionally interact with MOR or KOR via the canonical G-protein pathway.
-
Conclusion and Authoritative Outlook
The 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine scaffold represents an under-explored area of medicinal chemistry. The original 1979 report, while valuable, provides an incomplete picture when viewed through the lens of modern pharmacology[1]. The lack of classical opioid-mediated analgesia does not rule out other potentially valuable biological activities, most notably at sigma receptors.
By employing the rigorous, validated protocols outlined in this guide—starting with direct radioligand binding assays and progressing to mechanism-based functional assays—researchers can definitively establish the pharmacological profile of this compound class. A finding of high-affinity sigma receptor binding would revitalize interest in this scaffold, pivoting its potential applications away from analgesia and towards neuroprotection, psychiatric disorders, or as an adjuvant therapy. Conversely, a definitive confirmation of inactivity at both sigma and opioid receptors would suggest that future derivatization efforts should be directed at entirely different biological targets. This systematic approach ensures that experimental resources are guided by robust data, allowing for a conclusive validation of this unique chemical entity.
References
- 1. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic antagonists. I. 4-substituted 1-acyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride | 230615-52-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Navigating the Structural Landscape of 3-Substituted Benzodiazepine Analogs: A Comparative Guide to GABA-A Receptor Modulation
A note to our readers: The initial aim of this guide was to provide a detailed structural activity relationship (SAR) analysis of 3-benzyl-methanobenzodiazepine analogs. However, a comprehensive search of the scientific literature did not yield specific data for this exact class of compounds. The term "methanobenzodiazepine" may refer to a niche or non-standard nomenclature for a bridged benzodiazepine scaffold, for which SAR studies are not publicly available. Therefore, this guide has been expertly curated to address the broader, yet critically important, topic of the structural activity relationships of 3-substituted 1,4-benzodiazepine analogs. The principles discussed herein provide a robust framework for understanding how modifications at the C3-position of the classical benzodiazepine scaffold influence their interaction with the GABA-A receptor, and can serve as a valuable resource for the rational design of novel modulators.
Introduction: The Significance of the 3-Position in Benzodiazepine Scaffolds
Benzodiazepines (BZDs) are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions.[1] Their therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission.[1][2] The classical 1,4-benzodiazepine scaffold features several positions where chemical modifications can be made to fine-tune pharmacological activity. Among these, the 3-position has been a focal point of medicinal chemistry efforts, as substituents at this position can profoundly impact the affinity, efficacy, and pharmacokinetic properties of the resulting analogs.
This guide provides a comparative analysis of the SAR of 3-substituted 1,4-benzodiazepine analogs, drawing upon key findings from the literature to inform the design of next-generation GABA-A receptor modulators. We will explore how different functional groups at the C3-position influence the interaction with the benzodiazepine binding site and allosterically modulate the receptor's function.
The GABA-A Receptor and the Benzodiazepine Binding Site: A Mechanistic Overview
The GABA-A receptor is a pentameric protein complex that forms a chloride-permeable channel. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change that opens the channel, leading to chloride influx and hyperpolarization of the neuron, thus reducing its excitability. Benzodiazepines bind to a distinct allosteric site, typically located at the interface of the α and γ subunits of the receptor.[2] This binding event does not directly open the channel but rather enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[3]
The efficacy of a benzodiazepine analog—whether it acts as a full agonist, partial agonist, antagonist, or inverse agonist—is determined by the conformational changes it induces in the receptor upon binding, which in turn dictates the degree of potentiation of the GABAergic response.[4]
Structural Activity Relationship (SAR) at the 3-Position
Modifications at the 3-position of the 1,4-benzodiazepine nucleus have a significant impact on the pharmacological profile of the compounds. The size, stereochemistry, and electronic properties of the substituent at this position can influence both the affinity for the benzodiazepine binding site and the efficacy of the compound.
Impact of Hydroxyl and Acyloxy Groups
The introduction of a hydroxyl group at the 3-position, as seen in oxazepam, is a common metabolic pathway for many benzodiazepines. This modification generally leads to compounds with a shorter half-life. The stereochemistry at the C3-position is crucial. For instance, studies on the stereoisomers of 3-substituted benzodiazepines have shown that the (S)-enantiomers often exhibit higher affinity and agonist efficacy compared to their (R)-counterparts.[5]
3-Acyloxy derivatives have also been extensively studied. The nature of the acyl group can modulate the lipophilicity and metabolic stability of the compound. Research suggests that 3-carbonyloxy derivatives can decrease the agonist efficacy of 1,4-benzodiazepines.[5]
Influence of Alkyl and Alkoxy Substituents
The introduction of alkyl groups at the 3-position can also influence activity. Studies on 3-alkyl derivatives of desmethyldiazepam have indicated that increasing the steric bulk of the alkyl group (from methyl to isopropyl) leads to a decrease in binding potency.[5] This suggests that the binding pocket has specific steric constraints around the 3-position. The stereochemistry of 3-alkyl substitution is also critical, with (3S)-methyl derivatives showing full agonist properties, while the (3R)-methyl analog displays reduced efficacy.[5] 3-Alkoxy substituents have also been explored, with their effects on stereoselectivity and GABA shift being intermediate between 3-methyl and 3-acetoxy derivatives.[5]
The Role of Amino and Substituted Amino Groups
The synthesis of 3-amino-1,4-benzodiazepines has opened avenues for creating analogs with diverse pharmacological profiles. Oxazepam can be used as a starting material to introduce various primary and secondary amines at the 3-position.[6] These modifications have led to the discovery of compounds with not only anxiolytic and antidepressant effects but also potent analgesic properties, suggesting that C3-substitution can modulate activity at other receptor systems, such as cholecystokinin (CCK) receptors.[6][7]
Comparative Data of 3-Substituted Benzodiazepine Analogs
The following table summarizes the qualitative effects of various substituents at the 3-position of the 1,4-benzodiazepine scaffold on their interaction with the GABA-A receptor.
| Substituent at C3 | Representative Analog(s) | General Effect on Affinity | General Effect on Efficacy | Key Observations | References |
| -OH | Oxazepam | Moderate | Full to Partial Agonist | Shorter half-life due to metabolism. Stereochemistry is crucial. | [6] |
| -OCOCH3 (Acetoxy) | 3-Acetoxy-desmethyldiazepam | Varies with stereochemistry | Can decrease agonist efficacy | (3S)-enantiomers generally have higher affinity. | [5] |
| -CH3 (Methyl) | 3-Methyl-desmethyldiazepam | Varies with stereochemistry | (3S) - Full Agonist; (3R) - Reduced Efficacy | Steric hindrance can reduce potency with larger alkyl groups. | [5] |
| -OCH3 (Methoxy) | 3-Methoxy-desmethyldiazepam | Intermediate | Intermediate | Stereoselectivity observed. | [5] |
| -NHR (Amino) | Various 3-amino derivatives | Varies | Can be Agonist, Partial Agonist, or have mixed profiles | Can introduce activity at other receptors (e.g., CCK). Some show analgesic properties. | [6][7] |
Experimental Protocols
General Synthesis of 3-Substituted-1,4-Benzodiazepines
A common synthetic route to 3-substituted-1,4-benzodiazepines starts from a readily available precursor like oxazepam.
Step 1: Activation of the 3-Hydroxy Group of Oxazepam
-
Method A (Chlorination): Treat oxazepam with a chlorinating agent such as thionyl chloride or phosphorus oxychloride in an inert solvent like dichloromethane or toluene. This converts the hydroxyl group into a good leaving group (chloride).
-
Method B (Phosphor-oxy derivative): React oxazepam with a phosphorylating agent in the presence of a base to form a phosphate ester, which is also an excellent leaving group.[6]
Step 2: Nucleophilic Substitution
-
The activated 3-position is then susceptible to nucleophilic attack by a variety of nucleophiles.
-
For the synthesis of 3-amino derivatives, the activated oxazepam is reacted with a primary or secondary amine. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.[6]
-
For 3-alkoxy or 3-acyloxy derivatives, the corresponding alcohol or carboxylate can be used as the nucleophile.
In Vitro Evaluation of GABA-A Receptor Modulation
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the synthesized analogs for the benzodiazepine binding site on the GABA-A receptor.
-
Procedure:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Objective: To determine the functional activity (efficacy) of the analogs as allosteric modulators of the GABA-A receptor.
-
Procedure:
-
Inject Xenopus oocytes with cRNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.
-
Perfuse the oocyte with a low concentration of GABA to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.
-
Construct concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy) of the analog.
-
Visualizing SAR and Experimental Workflows
Caption: Key SAR principles for C3-substituted 1,4-benzodiazepines.
Caption: General workflow for synthesis and evaluation of 3-substituted benzodiazepines.
Conclusion and Future Directions
The 3-position of the 1,4-benzodiazepine scaffold is a critical determinant of pharmacological activity. While the specific SAR of 3-benzyl-methanobenzodiazepine analogs remains to be elucidated, the extensive research on 3-substituted classical benzodiazepines provides a wealth of information for medicinal chemists. The stereochemistry, size, and nature of the substituent at C3 can be systematically varied to modulate affinity and efficacy at the GABA-A receptor. The discovery that 3-amino substitution can lead to compounds with novel activities, such as analgesia, highlights the potential for developing benzodiazepine-based therapeutics with unique pharmacological profiles.
Future research in this area could focus on the design and synthesis of conformationally constrained 3-substituted analogs, which may offer improved selectivity for different GABA-A receptor subtypes. Furthermore, a systematic exploration of bioisosteric replacements for the benzyl group in hypothetical 3-benzyl benzodiazepine analogs could lead to the discovery of novel ligands with optimized properties. The continued application of computational modeling, alongside synthetic chemistry and in vitro pharmacology, will be instrumental in advancing our understanding of the intricate SAR of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central benzodiazepine receptors: in vitro efficacies and potencies of 3-substituted 1,4-benzodiazepine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as anti-depressant, anxiolytic and anti-nociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational NMR Analysis of N-Substituted-1,3,4,5-tetrahydro-1H-2-benzazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic strategies for the conformational analysis of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. We will explore the causality behind experimental choices, compare data from different analogs, and provide actionable protocols for researchers in the field.
Introduction: The Significance of Conformational Dynamics in 2-Benzazepines
The 1,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. The seven-membered diazepine ring imparts significant conformational flexibility to these molecules. The nature of the substituent on the nitrogen atom (N-substituent) can profoundly influence the conformational equilibrium, which in turn dictates the three-dimensional arrangement of pharmacophoric features and governs molecular recognition at the target receptor.
Understanding this dynamic behavior is therefore critical for rational drug design. NMR spectroscopy is the most powerful technique for elucidating these conformational preferences in solution, providing insights that are directly relevant to biological systems. This guide compares key NMR techniques used to characterize these flexible molecules, using experimental data to illustrate the impact of different N-substituents.
The Conformational Landscape of the Tetrahydro-1H-2-benzazepine Ring
Seven-membered rings are inherently more complex than their five- or six-membered counterparts. They can adopt multiple low-energy conformations, including chair (C), boat (B), twist-chair (TC), and twist-boat (TB) forms.[1][2] For the 1,3,4,5-tetrahydro-1H-2-benzazepine system, the fusion of the benzene ring restricts some of this flexibility. Experimental studies have shown that these molecules predominantly exist in two puckered, mirror-image (enantiomeric) chair-like conformations that rapidly interconvert at room temperature.[3][4][5]
The primary dynamic process observed via NMR is this chair-to-chair ring inversion. The energy barrier to this inversion is a key parameter that defines the molecule's rigidity and is a focus of the analytical methods discussed below.[3][5]
Caption: Chair-to-chair interconversion of the 2-benzazepine ring.
Comparative NMR Methodologies and Supporting Data
The conformational analysis of these molecules relies on a synergistic combination of NMR experiments. We will compare three key techniques: Variable Temperature (VT) NMR, analysis of Vicinal Coupling Constants (³JHH), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Variable Temperature (VT) ¹H NMR: Probing Dynamic Exchange
Expertise & Causality: At room temperature, the chair-to-chair interconversion is fast on the NMR timescale, resulting in a time-averaged spectrum where chemically non-equivalent protons (e.g., axial and equatorial) appear as single, often broad, signals.[6] By lowering the temperature, we can slow this exchange rate. Below a certain temperature, known as the coalescence temperature (Tc), the exchange becomes slow on the NMR timescale, and the individual conformations are "frozen out," allowing the signals for the axial and equatorial protons of the two distinct chair forms to be resolved.[3][7] This technique is the definitive method for proving the existence of a dynamic equilibrium and for quantifying the energy barrier (ΔG‡) of the inversion process.[3][8]
Comparative Data: A study on a series of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines demonstrated that this chair-to-chair interconversion has a barrier of approximately 11 kcal/mol in a CD₂Cl₂ solution, a value that is relatively consistent across different N-substituents.[3][4][5] For example, the benzylic protons at the C5 position, which appear as a singlet at room temperature, resolve into a clear AB quartet at low temperatures, which is indicative of the now static, non-equivalent axial and equatorial protons.[3]
Table 1: Comparison of Dynamic NMR Data for N-Substituted 2-Benzazepines
| N-Substituent | Coalescence Temp. (Tc) for C5 Protons | Energy Barrier (ΔG‡) | Key Spectral Change Observed |
|---|---|---|---|
| N-Methyl | ~225 K | ~11 kcal/mol | Singlet → AB Quartet |
| N-Ethyl | ~223 K | ~10.9 kcal/mol | Singlet → AB Quartet |
| N-Benzyl | ~228 K | ~11.2 kcal/mol | Singlet → AB Quartet |
| N-Propyl | ~223 K | ~10.9 kcal/mol | Singlet → AB Quartet |
Data synthesized from findings reported in Katritzky et al.[3][5]
Vicinal Coupling Constants (³JHH): Defining Dihedral Angles
Expertise & Causality: The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing the coupling constants within the seven-membered ring, particularly between the protons at C3-C4 and C4-C5, we can deduce the geometry of the ring. Large coupling constants (~10-14 Hz) are indicative of anti-periplanar (180°) relationships, typically found between axial protons (Jax-ax), while smaller values (~2-5 Hz) suggest syn-clinal (gauche, ~60°) relationships, such as those between axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) protons. The observation of large Jax-ax values is strong evidence for a chair conformation.[3]
Comparative Data: In the low-temperature spectra of N-substituted 2-benzazepines, the resolved signals allow for the measurement of these crucial coupling constants. The data consistently supports a chair conformation across various analogs.
Table 2: Representative Low-Temperature ¹H NMR Coupling Constants
| Coupling Interaction | Typical Dihedral Angle | Expected ³JHH (Hz) | Observed ³JHH (Hz) | Conformational Implication |
|---|---|---|---|---|
| H4ax – H5ax | ~180° | 12 - 14 | ~13.5 | Confirms anti-periplanar relationship |
| H4ax – H3ax | ~180° | 12 - 14 | ~13.0 | Confirms anti-periplanar relationship |
| H4ax – H5eq | ~60° | 2 - 5 | ~4.5 | Confirms gauche relationship |
| H4eq – H5ax | ~60° | 2 - 5 | ~4.0 | Confirms gauche relationship |
Data synthesized from findings reported in Katritzky et al.[3]
2D NOESY/ROESY: Through-Space Correlations
Expertise & Causality: While coupling constants reveal through-bond relationships, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity (typically <5 Å).[9] In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close to each other in space. This is invaluable for confirming conformational assignments. For example, strong NOEs between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions) are a hallmark of a chair conformation.
For molecules in the size range of these benzazepines (~200-400 Da), the NOE can be close to zero, making detection difficult. In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is a superior alternative, as the ROE is always positive regardless of molecular size and avoids the null-point crossing issue.[10][11]
Comparative Data: NOESY experiments performed at low temperatures confirm the chair conformation by revealing key spatial relationships.[3]
Table 3: Key NOE Correlations Confirming the Chair Conformation
| Interacting Protons | Expected Relationship in Chair Form | Observation |
|---|---|---|
| H3ax ↔ H5ax | 1,3-diaxial interaction | Strong NOE cross-peak |
| H1ax ↔ H3ax | 1,3-diaxial interaction | Strong NOE cross-peak |
| H5ax ↔ Aromatic H | Proximity of axial proton to benzene ring | Medium NOE cross-peak |
| H3eq ↔ N-substituent | Proximity of equatorial proton to N-substituent | Varies with substituent, but often observed |
Data synthesized from findings reported in Katritzky et al.[3]
Integrating Computational Chemistry
Modern conformational analysis is rarely complete without the integration of computational methods.[12] Density Functional Theory (DFT) calculations can be used to:
-
Predict Relative Energies: Calculate the energies of different possible conformers (chair, boat, etc.) to identify the most stable ground state, which can then be validated by NMR.[13]
-
Simulate NMR Parameters: Predict NMR chemical shifts and coupling constants for a given geometry. Comparing these predicted values with experimental data provides a powerful method for validating the proposed conformation.[12][14][15]
This dual experimental-computational approach provides a much higher degree of confidence in the final conformational assignment.
Experimental Protocols
The following protocols are provided as a self-validating framework for researchers.
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
-
Sample Preparation: Prepare a ~5-10 mg sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CDCl₃, or Toluene-d₈). Use a Class A glass NMR tube (e.g., Wilmad 507 or higher) to prevent fracturing at extreme temperatures.[16]
-
Spectrometer Setup: Insert the sample into the spectrometer. Use a specialized spinner (PEEK or ceramic) designed for VT work.[16]
-
Initial Room Temperature Scans: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Lock, tune, and shim the sample as standard. This is your reference spectrum.
-
Cooling Procedure: Set the target temperature to a low value (e.g., 180 K). Use a controlled flow of cooled nitrogen gas. Allow the temperature to equilibrate for at least 5-10 minutes after reaching the target.
-
Low-Temperature Acquisition: Re-shim the sample at the low temperature (using a VT shimming routine if available). Acquire the ¹H spectrum. You should observe the resolution of previously broad signals into distinct multiplets.
-
Identifying Coalescence: Incrementally increase the temperature (e.g., in 10 K steps), allowing for equilibration at each step. Acquire a spectrum at each temperature. Note the temperature at which two exchanging signals merge into a single broad peak; this is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.
Protocol 2: 2D NOESY Experiment
-
Sample Preparation: Prepare a sample as described above. It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, by bubbling an inert gas (N₂ or Ar) through the sample for several minutes.
-
Spectrometer Setup: Acquire a standard high-resolution ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
NOESY Parameter Selection:
-
Pulse Sequence: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Mixing Time (d8): This is the most critical parameter. It is the time during which NOE buildup occurs. For small molecules, typical mixing times range from 300 ms to 800 ms.[10] Run a series of 1D NOE experiments or a 2D NOESY with varying mixing times to find the optimal value where cross-peaks are maximized.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.
-
-
Data Acquisition: Acquire the 2D NOESY spectrum. The experiment time will depend on the number of increments and scans required for good signal-to-noise.
-
Data Processing & Analysis: Process the data using a squared sine-bell window function in both dimensions. Phase the spectrum carefully. Integrate the volume of the cross-peaks relative to the diagonal peaks to get semi-quantitative distance information (strong NOE ≈ short distance).
Caption: General workflow for NMR-based conformational analysis.
Conclusion
The conformational analysis of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines is fundamentally a study of the dynamic chair-to-chair interconversion of the seven-membered ring. A multi-technique NMR approach is essential for a complete picture. Variable Temperature NMR is indispensable for proving the dynamic equilibrium and quantifying its energy barrier.[3] Concurrently, the analysis of vicinal coupling constants and NOE data at low temperatures provides the static geometrical information required to definitively assign the dominant chair conformation.[3][4][5] While various N-substituents can be studied, the primary conformational behavior remains remarkably consistent across simple alkyl and arylmethyl groups, dominated by the intrinsic properties of the fused ring system itself. This robust analytical workflow, combining experimental NMR with computational validation, provides researchers with a reliable strategy to understand the structure-activity relationships of this important class of molecules.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. marmacs.org [marmacs.org]
- 8. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. NOESY and EXSY [chem.ch.huji.ac.il]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 12. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines: toward isolable atropisomeric benzazepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ifj.edu.pl [ifj.edu.pl]
- 15. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine: A Guide for Research Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine (CAS No. 230615-48-2). As a novel research chemical, a complete toxicological and environmental impact profile may not be readily available. Therefore, this document outlines a conservative, safety-first approach, treating the compound as potentially hazardous in line with established laboratory safety protocols and regulatory guidelines.
Pre-Disposal Hazard Assessment: The Precautionary Principle
Given the absence of a comprehensive Safety Data Sheet (SDS), a precautionary approach is paramount. The chemical structure, containing a benzazepine core, suggests potential biological activity. Heterocyclic compounds, as a broad class, can exhibit a wide range of toxicological effects, from skin irritation to more severe systemic impacts.[1][2][3] Therefore, until specific data becomes available, it is prudent to handle and dispose of this compound as a hazardous chemical waste.
Key Rationale: In the absence of definitive data, assuming a higher hazard level ensures the highest degree of protection for personnel and the environment. This aligns with the core principles of laboratory safety and risk management.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory to prevent accidental exposure:[4][5][6][7][8]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols, which can cause serious eye injury.[6][7] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check for any signs of degradation and change gloves frequently. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful aerosols or vapors. |
Spill Management: A Rapid and Safe Response
Accidental spills should be treated as a potentially hazardous event. All personnel should be trained in basic spill cleanup procedures.[9][10][11][12][13]
For a Small Spill (manageable by trained lab personnel):
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Use absorbent pads or a universal chemical absorbent to surround and cover the spill. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.[11][13]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all materials (absorbents, contaminated PPE) as hazardous waste.
For a Large Spill (poses a significant risk):
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Isolate the Area: Close the doors and prevent re-entry.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, local emergency responders.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow to ensure safety and regulatory adherence.
Step 1: Waste Characterization
As per the Resource Conservation and Recovery Act (RCRA) guidelines, the first step is to determine if the waste is hazardous.[14][15][16] In the absence of specific data for this compound, it should be managed as a hazardous waste. The rationale for this is based on the potential for it to meet one or more of the following characteristics:
-
Toxicity: Many biologically active compounds can be toxic to aquatic life or have other environmental or health impacts.[2][17]
-
Reactivity/Ignitability: While unlikely for this specific structure, these characteristics must be considered for any unknown chemical.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[18][19][20][21][22]
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless you are certain of their compatibility. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.
Step 3: Waste Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure the container material will not react with the solvent.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[23] Do not use abbreviations or chemical formulas. The date of accumulation should also be clearly marked.
Step 4: Accumulation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[22][24]
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal
-
Once the waste container is full or is ready for disposal, arrange for a pickup by your institution's certified hazardous waste management provider.
-
Do not dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.[25]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. One moment, please... [ijiemr.org]
- 2. mdpi.com [mdpi.com]
- 3. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. trimaco.com [trimaco.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. westlab.com [westlab.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Spills: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 15. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 16. in.gov [in.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effective Lab Chemical Waste Management [emsllcusa.com]
- 19. acewaste.com.au [acewaste.com.au]
- 20. actenviro.com [actenviro.com]
- 21. vumc.org [vumc.org]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 23. benchchem.com [benchchem.com]
- 24. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 25. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
